Implitapide Racemate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-2-[3-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-(2-hydroxy-1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N3O2/c1-23-19-24(2)36-34-32(23)29-17-8-9-18-31(29)38(34)21-25-11-10-16-28(20-25)33(27-14-6-7-15-27)35(40)37-30(22-39)26-12-4-3-5-13-26/h3-5,8-13,16-20,27,30,33,39H,6-7,14-15,21-22H2,1-2H3,(H,37,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNXBQPRODZJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Implitapide Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implitapide is a potent small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[2] By inhibiting MTP, Implitapide effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol and triglycerides.[1] This mechanism of action positions Implitapide as a therapeutic agent for managing hyperlipidemia and mitigating the progression of atherosclerosis. This technical guide provides a comprehensive overview of the chemical properties, racemic synthesis, and mechanism of action of Implitapide.
Chemical Structure and Properties
Implitapide is a complex organic molecule belonging to the alpha-carboline class of compounds. The racemate refers to a mixture containing equal amounts of the enantiomers of Implitapide. The specific stereoisomer with known pharmacological activity has the IUPAC name (2S)-2-cyclopentyl-2-[3-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1R)-2-hydroxy-1-phenylethyl]acetamide.
Physicochemical and Pharmacological Properties
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₇N₃O₂ | |
| Molecular Weight | 531.70 g/mol | |
| CAS Number (Racemate) | 177277-99-5 | |
| CAS Number (Active Isomer) | 177469-96-4 | |
| Melting Point | 221 °C | |
| Appearance | Crystals |
Mechanism of Action: MTP Inhibition
Implitapide exerts its lipid-lowering effects by directly inhibiting the microsomal triglyceride transfer protein (MTP). MTP facilitates the transfer of lipids (triglycerides, cholesteryl esters, and phospholipids) to the nascent apoB polypeptide chain within the endoplasmic reticulum. This process is obligatory for the formation and subsequent secretion of VLDL and chylomicrons. By blocking MTP, Implitapide prevents the proper lipidation of apoB, leading to its intracellular degradation and a marked reduction in the secretion of atherogenic lipoproteins.
Synthesis of Implitapide Racemate
The synthesis of racemic Implitapide involves a multi-step process that can be broadly divided into the preparation of two key intermediates: the α-carboline core and a substituted benzyl bromide, followed by their coupling and final amidation. The following protocol is derived from published synthetic schemes.
References
Physicochemical Properties and Solubility of Implitapide Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine.[1][2][3] By inhibiting MTP, implitapide effectively reduces the plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol, making it a compound of significant interest in the management of hyperlipidemia and the prevention of atherosclerosis.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties and solubility of implitapide racemate, offering crucial data and methodologies for researchers and professionals involved in its study and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₅H₃₇N₃O₂ | |
| Molecular Weight | 531.69 g/mol | |
| CAS Number | 177277-99-5 | |
| Appearance | White to off-white powder | Inferred from typical small molecule drugs |
| pKa (Strongest Acidic) | 13.2 (Predicted) | |
| pKa (Strongest Basic) | 3.9 (Predicted) | |
| Melting Point | Not experimentally determined in the provided search results. | |
| Boiling Point | Not experimentally determined in the provided search results. | |
| Relative Density | 1.21 g/cm³ (Predicted) |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is described as slightly soluble or insoluble in aqueous media. The following table summarizes the available solubility data.
| Solvent | Solubility | Source |
| Aqueous Media | < 1 mg/mL (Slightly soluble to insoluble) | |
| Dimethyl Sulfoxide (DMSO) | A mother liquor concentration of 40 mg/mL has been reported for the non-racemic form, implitapide. | |
| Ethanol | No specific data available in the provided search results. | |
| Methanol | No specific data available in the provided search results. |
The poor aqueous solubility of this compound presents a challenge for oral formulation and necessitates enabling formulation strategies to enhance its dissolution and absorption.
Experimental Protocols
Accurate determination of physicochemical properties is paramount. The following sections detail the standard experimental methodologies for determining the key parameters of this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. The capillary melting point method is a widely used technique.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.
-
Observation: As the temperature nears the melting point, the heating rate is slowed to approximately 1-2°C per minute to allow for thermal equilibrium.
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Melting Range: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
pKa Determination for Poorly Soluble Compounds
The ionization constant (pKa) is crucial for understanding a drug's behavior in physiological environments. For poorly soluble compounds like this compound, methods that accommodate low solubility are necessary. The use of co-solvents or surfactants with potentiometric or spectrophotometric methods is a common approach.
Methodology (Co-solvent Method):
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Solution Preparation: A series of solutions of this compound are prepared in various ratios of an organic co-solvent (e.g., methanol) and water.
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Titration: Each solution is titrated with a standardized acid or base.
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pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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Apparent pKa Calculation: The apparent pKa (pKa') is determined from the titration curve for each co-solvent mixture.
-
Extrapolation: The aqueous pKa is estimated by extrapolating the pKa' values to 0% co-solvent.
References
Implitapide Racemate: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Implitapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a key intracellular lipid transfer protein. This technical guide provides an in-depth overview of the target identification and validation studies for Implitapide Racemate. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for the core assays used in its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development for dyslipidemia and atherosclerosis.
Target Identification: Microsomal Triglyceride Transfer Protein (MTP)
The primary molecular target of Implitapide has been identified as the Microsomal Triglyceride Transfer Protein (MTP). MTP is an intracellular heterodimeric protein complex located in the lumen of the endoplasmic reticulum of hepatocytes and enterocytes. It plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) by the liver and chylomicrons by the intestine. The identification of MTP as the target was based on specific binding and functional inhibition assays.
Mechanism of Action
Implitapide exerts its lipid-lowering effects by directly inhibiting the lipid transfer activity of MTP. By binding to MTP, Implitapide blocks the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB. This inhibition prevents the proper lipidation and assembly of VLDL and chylomicrons, leading to their intracellular degradation and a subsequent reduction in their secretion into the bloodstream. The consequence is a significant decrease in plasma levels of VLDL, LDL (low-density lipoprotein), and triglycerides.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies evaluating the efficacy of this compound.
Table 1: In Vitro MTP Inhibition
| Assay System | IC50 (nM) | Reference |
| Porcine Liver MTP | 27 | [1] |
| Recombinant Human MTP | 10 | [1] |
Table 2: In Vitro Inhibition of ApoB Secretion
| Cell Line | IC50 (nM) | Reference |
| Human Hepatoma (HepG2) | 1.1 | [1] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Treatment Dose | Duration | Key Findings | Reference |
| ApoE Knockout Mice | ~3.2 mg/kg/day | 8 weeks | - Significant reduction in total cholesterol and triglycerides. - 83% suppression of atherosclerotic lesion area. | [1][2] |
| WHHL Rabbits | 12 mg/kg/day | 4 weeks | - 70% decrease in plasma cholesterol. - 45% decrease in plasma triglycerides. - 80% decrease in VLDL secretion rate. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This assay measures the transfer of a fluorescently labeled lipid from a donor vesicle to an acceptor vesicle, catalyzed by MTP. Inhibition of this transfer by Implitapide results in a decreased fluorescence signal.
Materials:
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Purified or recombinant MTP
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Donor vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein)
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Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)
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Assay buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
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This compound stock solution (in DMSO)
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96-well black microplates
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of this compound in the assay buffer.
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In a 96-well microplate, add the MTP solution to each well.
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Add the Implitapide dilutions or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
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Initiate the reaction by adding a mixture of donor and acceptor vesicles to each well.
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Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission for NBD) over a time course (e.g., every 5 minutes for 1 hour) at 37°C.
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Calculate the rate of lipid transfer for each concentration of Implitapide.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Implitapide concentration and fitting the data to a sigmoidal dose-response curve.
Cellular ApoB Secretion Assay (HepG2 Cells)
This assay quantifies the amount of apoB secreted by human hepatoma (HepG2) cells into the culture medium following treatment with Implitapide.
Materials:
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HepG2 cells
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound stock solution (in DMSO)
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Lysis buffer
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ELISA kit for human apoB or primary/secondary antibodies for Western blotting
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BCA protein assay kit
Procedure:
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Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
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Replace the growth medium with a serum-free medium containing various concentrations of this compound or vehicle control.
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Incubate the cells for a specified period (e.g., 24 hours).
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Collect the culture medium and centrifuge to remove cell debris.
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Lyse the cells in the wells with lysis buffer and determine the total protein concentration using a BCA assay.
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Quantify the concentration of apoB in the collected medium using either a specific ELISA kit according to the manufacturer's instructions or by Western blot analysis.
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For Western blotting, separate the proteins in the medium by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against human apoB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.
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Normalize the amount of secreted apoB to the total cell protein content for each well.
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Calculate the IC50 value for the inhibition of apoB secretion.
In Vivo Atherosclerosis Study (ApoE Knockout Mice)
This study evaluates the long-term efficacy of Implitapide in a well-established animal model of atherosclerosis.
Materials:
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Apolipoprotein E (ApoE) knockout mice
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High-fat "Western-type" diet
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This compound
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Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
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Blood collection supplies
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Reagents for plasma lipid analysis (e.g., enzymatic kits for cholesterol and triglycerides)
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Fixatives (e.g., 4% paraformaldehyde)
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Stains for atherosclerotic lesions (e.g., Oil Red O)
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Microscope and image analysis software
Procedure:
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Acclimate ApoE knockout mice and place them on a high-fat diet to induce atherosclerosis.
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Divide the mice into a control group receiving the vehicle and a treatment group receiving this compound daily by oral gavage.
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Monitor body weight and food consumption throughout the study.
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Collect blood samples at regular intervals (e.g., every 4 weeks) via retro-orbital or tail vein bleeding to measure plasma lipid levels.
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At the end of the treatment period (e.g., 8-12 weeks), euthanize the mice and perfuse the vascular system with saline followed by a fixative.
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Dissect the entire aorta, from the heart to the iliac bifurcation.
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Stain the aortas en face with Oil Red O to visualize lipid-rich atherosclerotic lesions.
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Capture high-resolution images of the stained aortas.
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Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software.
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Analyze and compare the plasma lipid profiles and atherosclerotic lesion areas between the control and treatment groups.
Target Validation
The validation of MTP as a therapeutic target for atherosclerosis is supported by the consistent and significant reduction in plasma lipids and atherosclerotic plaque development observed in preclinical animal models treated with Implitapide. The profound effect of Implitapide on the secretion of apoB-containing lipoproteins, a key process in the pathogenesis of atherosclerosis, further validates MTP's role as a critical node in lipid metabolism and a viable target for therapeutic intervention.
Conclusion
This compound is a potent and specific inhibitor of MTP. The target identification and validation studies presented in this guide provide a strong rationale for its development as a therapeutic agent for the treatment of hyperlipidemia and the prevention of atherosclerosis. The detailed experimental protocols offer a foundation for further research and development in this area.
References
- 1. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Preclinical Profile of Implitapide Racemate in Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Implitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), has demonstrated significant anti-atherosclerotic effects in various preclinical models. By blocking the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine, Implitapide effectively reduces plasma levels of total cholesterol, triglycerides, and very low-density lipoproteins (VLDL). This comprehensive technical guide details the preclinical evidence for Implitapide's efficacy in atherosclerosis, providing an in-depth overview of its mechanism of action, quantitative effects on lipid parameters and plaque development, and the experimental protocols utilized in these pivotal studies. The information presented herein is intended to support further research and development of MTP inhibitors as a therapeutic strategy for atherosclerotic cardiovascular disease.
Introduction to Implitapide and its Target: MTP
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular morbidity and mortality worldwide. A key driver of this pathology is the accumulation of atherogenic lipoproteins, particularly low-density lipoprotein (LDL) and VLDL. The microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein crucial for the assembly and secretion of these ApoB-containing lipoproteins from hepatocytes and enterocytes.[1][2][3]
Implitapide racemate is a small molecule inhibitor of MTP.[3] Its mechanism of action is centered on the direct inhibition of MTP's lipid transfer activity, thereby preventing the loading of triglycerides and other lipids onto nascent ApoB.[4] This leads to a reduction in the secretion of VLDL from the liver and chylomicrons from the intestine, resulting in a significant lowering of circulating atherogenic lipoproteins.
Mechanism of Action of Implitapide
The primary mechanism of action of Implitapide is the inhibition of MTP, which disrupts the formation of ApoB-containing lipoproteins. This process can be visualized as a multi-step pathway within the endoplasmic reticulum of hepatocytes and enterocytes.
Preclinical Efficacy Data
Numerous preclinical studies have evaluated the efficacy of Implitapide in well-established animal models of atherosclerosis. The quantitative data from these key studies are summarized below.
Effects on Plasma Lipids and Lipoproteins
Implitapide has been shown to significantly reduce key atherogenic lipid parameters.
| Animal Model | Dosage | Treatment Duration | Total Cholesterol | Triglycerides | VLDL Secretion | Reference(s) |
| ApoE Knockout Mice | ~3.2 mg/kg/day | 8 weeks | Significantly Reduced | Significantly Reduced | Not Reported | |
| WHHL Rabbits | 12 mg/kg/day | 4 weeks | ↓ 70% | ↓ 45% | ↓ 80% |
Table 1: Summary of Implitapide's Effects on Plasma Lipids and Lipoproteins.
Effects on Atherosclerotic Plaque Development
The lipid-lowering effects of Implitapide translate to a marked reduction in the development and progression of atherosclerotic lesions.
| Animal Model | Dosage | Treatment Duration | Plaque Area Reduction | Plaque Lipid Content Reduction | Reference(s) |
| ApoE Knockout Mice | ~3.2 mg/kg/day | 8 weeks | ↓ 83% (aortic lesion area) | Not Reported | |
| ApoE Knockout Mice | Not Specified | 14 weeks | Up to ↓ 93% (aortic root) | Up to ↓ 99% | |
| LDLr-/- Mice | 25 mg/kg | 2 weeks | Not Reported (study focused on regression) | Significantly Decreased | |
| Cholesterol-fed Rabbits | Not Specified | Not Specified | ↓ 66% to 93% | Not Reported |
Table 2: Summary of Implitapide's Effects on Atherosclerotic Plaque Burden.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of Implitapide for atherosclerosis.
Animal Models and Husbandry
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Apolipoprotein E (ApoE) Knockout Mice: Male ApoE-deficient mice are commonly used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology. Mice are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
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Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: These rabbits have a genetic defect in the LDL receptor, leading to severe hypercholesterolemia and atherosclerosis, making them a relevant model for familial hypercholesterolemia.
Diet-Induced Atherosclerosis
To accelerate and exacerbate the development of atherosclerosis, animals are often fed a "Western-type" diet.
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Composition: While the exact formulation can vary, a typical Western diet for murine models is high in fat (e.g., 21% by weight), cholesterol (e.g., 0.15% by weight), and sucrose.
-
Duration: Animals are typically fed the atherogenic diet for a period of 8 to 16 weeks to induce significant plaque formation.
Drug Administration
Implitapide is typically administered orally. In the murine studies, it has been mixed with the diet to achieve a target daily dosage (e.g., approximately 3.2 mg/kg/day). In rabbit studies, oral gavage has been employed.
Quantification of Atherosclerotic Lesions
A standardized workflow is followed for the accurate assessment of atherosclerotic plaque burden.
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En Face Analysis of the Aorta:
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Following euthanasia, the circulatory system is perfused with phosphate-buffered saline (PBS) to remove blood.
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The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.
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The aorta is opened longitudinally, pinned flat, and stained with Oil Red O, which specifically stains neutral lipids a deep red color.
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The total aortic surface area and the Oil Red O-positive lesion area are quantified using image analysis software.
-
-
Aortic Root Cross-Section Analysis:
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The heart is embedded in a cryo-embedding medium (e.g., OCT compound) and frozen.
-
Serial cryosections (typically 10 µm thick) are cut from the aortic root.
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Sections are stained with Oil Red O for lipid content and Hematoxylin and Eosin (H&E) for general morphology and cellularity.
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The lesion area in the aortic sinus is measured using computer-aided morphometric analysis.
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Plasma Lipid and Lipoprotein Analysis
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Blood Collection: Blood samples are collected from the animals at specified time points, typically after a fasting period.
-
Lipid Measurement: Plasma total cholesterol and triglyceride levels are determined using standard enzymatic colorimetric assays.
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Lipoprotein Profiling: Fast Protein Liquid Chromatography (FPLC) is a common method for separating lipoprotein fractions based on size. This allows for the quantification of cholesterol and triglycerides within VLDL, LDL, and HDL subfractions.
Oral Fat Loading Test
This test is used to assess the effect of Implitapide on postprandial lipemia.
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Animals are fasted for a defined period (e.g., 4-6 hours).
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A baseline blood sample is collected.
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A bolus of olive oil or another lipid source is administered via oral gavage.
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Blood samples are collected at several time points post-gavage (e.g., 1, 2, 3, and 4 hours).
-
Plasma triglyceride levels are measured in each sample to determine the postprandial lipid excursion.
Downstream Cellular Effects and Signaling
While the primary mechanism of Implitapide is the direct inhibition of MTP's lipid transfer function, this can have downstream cellular consequences, particularly with prolonged and high-dose exposure. Inhibition of MTP can lead to the accumulation of lipids within the endoplasmic reticulum, potentially inducing ER stress. However, in the context of the anti-atherosclerotic preclinical studies with Implitapide, the therapeutic effect is predominantly attributed to the reduction in circulating atherogenic lipoproteins rather than a direct modulation of complex intracellular signaling cascades within the arterial wall.
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as an anti-atherosclerotic agent. The consistent and significant reductions in plasma lipids and atherosclerotic plaque burden in multiple animal models highlight the therapeutic promise of MTP inhibition.
Key findings from the preclinical research include:
-
Potent Lipid Lowering: Implitapide effectively reduces total cholesterol, triglycerides, and VLDL.
-
Robust Anti-Atherosclerotic Efficacy: The drug demonstrates a profound ability to inhibit the development of atherosclerotic plaques.
-
Mechanism-Based Efficacy: The observed effects are directly attributable to the inhibition of MTP and the subsequent reduction in atherogenic lipoprotein secretion.
Future preclinical research could further explore the effects of Implitapide on plaque stability, inflammation within the atherosclerotic lesion, and potential effects on reverse cholesterol transport. Additionally, studies investigating combination therapies with other lipid-lowering agents could provide insights into synergistic effects.
Conclusion
This compound has a well-documented preclinical profile demonstrating its efficacy in reducing key drivers of atherosclerosis. The data summarized in this technical guide provide a strong foundation for the continued investigation of MTP inhibitors as a valuable therapeutic modality in the management of atherosclerotic cardiovascular disease. The detailed experimental protocols outlined herein offer a resource for researchers in the field to design and execute further studies to elucidate the full potential of this therapeutic approach.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A Computational Model for the Analysis of Lipoprotein Distributions in the Mouse: Translating FPLC Profiles to Lipoprotein Metabolism | PLOS Computational Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
The Enantiopure Nature of Implitapide: A Technical Guide to its Stereochemistry and Implications in MTP Inhibition
For Immediate Release
This technical guide addresses a common misconception regarding the stereochemistry of Implitapide, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). Contrary to some inquiries, Implitapide is not a racemic mixture but is developed and studied as a single, specific enantiomer: (2S)-2-cyclopentyl-2-[4-[(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1S)-2-hydroxy-1-phenylethyl]ethanamide [1]. This distinction is critical for understanding its mechanism of action, pharmacological profile, and the rationale behind its development.
This document will provide an in-depth exploration of the stereospecificity of Implitapide, including its synthesis, the principles of MTP inhibition, and the broader implications of chirality in drug development for researchers, scientists, and drug development professionals.
The Critical Role of Chirality in Drug Design
Many drugs are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. While they share the same chemical formula, their three-dimensional arrangement differs, much like a left and a right hand[2][3]. This structural difference can lead to significant variations in their interaction with the chiral environment of the human body, such as enzymes and receptors[3][4].
One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. Consequently, modern drug development often focuses on producing enantiopure drugs to maximize efficacy and improve safety profiles. The case of Implitapide exemplifies this principle, where a specific stereoisomer has been selected for its potent MTP inhibitory activity.
Implitapide's Mechanism of Action: Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
Implitapide exerts its lipid-lowering effects by inhibiting the Microsomal Triglyceride Transfer Protein (MTP). MTP is a crucial intracellular lipid transfer protein primarily found in the liver and intestine. It plays a vital role in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By binding to and inhibiting MTP, Implitapide blocks the loading of triglycerides onto nascent ApoB, thereby reducing the secretion of VLDL and chylomicrons and subsequently lowering plasma levels of triglycerides and LDL cholesterol.
Quantitative Analysis of Implitapide's MTP Inhibition
The potency of Implitapide as an MTP inhibitor has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for MTP.
| Assay System | IC50 Value (nM) | Reference |
| HepG2 Cell ApoB Secretion | 1.1 | |
| Recombinant Human MTP with PDI | 10 | |
| Porcine Liver MTP | 27 |
PDI: Protein Disulfide Isomerase
These low nanomolar IC50 values underscore the potent inhibitory activity of the specific enantiomer of Implitapide that is used in research and development.
Experimental Protocols
Synthesis and Stereochemical Control of Implitapide
The production of enantiopure Implitapide is a testament to the advancements in stereoselective synthesis. Two primary strategies have been described to achieve the desired (2S, 1'S) configuration.
Method 1: Diastereomeric Resolution
-
Racemic Synthesis : A non-stereoselective synthesis is initially performed to produce a mixture of diastereomers.
-
Condensation : The racemic carboxylic acid precursor is condensed with a chiral amine, (R)-2-hydroxy-1-phenylethylamine. This reaction creates a mixture of two diastereomers.
-
Chromatographic Separation : The resulting diastereomeric mixture is then separated using column chromatography. Due to their different physical properties, diastereomers can be resolved using standard chromatographic techniques.
-
Isolation : The desired diastereomer, which corresponds to the (2S, 1'S) configuration of Implitapide, is isolated.
Method 2: Diastereoselective Synthesis using a Chiral Auxiliary
-
Chiral Auxiliary Attachment : A chiral auxiliary, such as L-menthol, is attached to an achiral carboxylic acid precursor.
-
Diastereoselective Alkylation : The presence of the chiral auxiliary directs the subsequent alkylation step (condensation with cyclopentyl bromide), favoring the formation of the desired (S)-configuration at the adjacent carbon.
-
Auxiliary Cleavage : The chiral auxiliary is then removed to yield the enantiomerically enriched carboxylic acid.
-
Final Condensation : The resulting chiral carboxylic acid is then condensed with (R)-2-hydroxy-1-phenylethylamine to form the final Implitapide molecule with the correct stereochemistry at both chiral centers.
In Vitro MTP Inhibition Assay
A common method to determine the MTP inhibitory activity of compounds like Implitapide is through a fluorescence-based assay.
-
Preparation of Reagents :
-
Donor Vesicles : Small unilamellar vesicles are prepared containing a fluorescently labeled lipid (e.g., NBD-triolein) at a concentration that causes self-quenching of the fluorescence.
-
Acceptor Vesicles : Unlabeled small unilamellar vesicles are prepared.
-
MTP Source : Purified MTP or a cellular lysate containing MTP (e.g., from HepG2 cells) is used.
-
Test Compound : Implitapide is dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.
-
-
Assay Procedure :
-
The MTP source is pre-incubated with different concentrations of Implitapide (or vehicle control) for a defined period.
-
The donor and acceptor vesicles are added to the reaction mixture.
-
The reaction is incubated at 37°C.
-
-
Measurement and Analysis :
-
In the absence of an inhibitor, active MTP will transfer the fluorescently labeled lipid from the donor to the acceptor vesicles. This transfer relieves the self-quenching, resulting in an increase in fluorescence intensity over time.
-
The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 465 nm and 535 nm for NBD).
-
The rate of fluorescence increase is proportional to the MTP activity.
-
The percentage of inhibition at each concentration of Implitapide is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Implications of Using an Enantiopure Formulation
The decision to develop Implitapide as a single enantiomer has several important implications for its pharmacological profile and clinical potential.
-
Enhanced Potency and Selectivity : As biological targets are chiral, one enantiomer typically has a much higher affinity for the target protein. By isolating the most active enantiomer, the therapeutic dose can be minimized, potentially reducing off-target effects.
-
Simplified Pharmacokinetics : Enantiomers can be metabolized at different rates by enzymes, leading to different plasma concentrations and durations of action. Using a single enantiomer results in a more predictable pharmacokinetic profile, simplifying dosing regimens and reducing inter-patient variability.
-
Improved Therapeutic Index : By eliminating the distomer, which may be inactive but could still contribute to side effects or drug-drug interactions, the overall safety profile of the drug can be improved, leading to a better therapeutic index.
-
Regulatory Considerations : Regulatory agencies like the FDA now encourage the development of single-enantiomer drugs and require characterization of each isomer in a racemic mixture. Developing an enantiopure drug from the outset can streamline the regulatory approval process.
Conclusion
The development of Implitapide as a single enantiomer highlights a fundamental principle in modern pharmacology: stereochemistry is paramount. The targeted synthesis and isolation of the (2S, 1'S)-stereoisomer ensure a potent and specific inhibition of MTP, which is reflected in its low nanomolar IC50 values. By avoiding a racemic mixture, the potential for complex pharmacokinetics and off-target effects from a less active or inactive stereoisomer is mitigated. This technical guide clarifies the enantiopure nature of Implitapide, providing researchers and drug development professionals with a clear understanding of its chemical properties and the scientific rationale that underpins its design as a targeted therapeutic agent.
References
- 1. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
Methodological & Application
Protocol for in vitro MTP inhibition assay using Implitapide Racemate
Application Notes and Protocols
Topic: Protocol for in vitro MTP Inhibition Assay using Implitapide Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[1][2][3] It plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[2][4] MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB. Inhibition of MTP is a therapeutic strategy for reducing the levels of atherogenic lipoproteins and has been investigated for the treatment of dyslipidemias and atherosclerosis.
Implitapide is a potent inhibitor of MTP. It has been shown to effectively reduce the secretion of apoB-containing lipoproteins from liver cells. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on MTP, which is a crucial step in preclinical drug development and for studying lipid metabolism. The assay described here is based on a sensitive and widely used fluorescence-based method.
Principle of the Assay
The in vitro MTP inhibition assay is designed to measure the transfer of a fluorescently-labeled lipid substrate from a donor vesicle to an acceptor vesicle, a process catalyzed by MTP. The donor vesicles contain a self-quenched fluorescent lipid. When MTP transfers this lipid to the acceptor vesicles, the fluorescence is dequenched, resulting in a measurable increase in fluorescence intensity. The rate of this increase is proportional to the MTP activity. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in MTP activity in its presence.
Data Presentation
Table 1: Inhibitory Activity of Implitapide on MTP
| MTP Source | IC50 (nM) | Reference |
| Porcine Liver | 27 | |
| Recombinant Human MTP | 10 | |
| HepG2 cells (apoB secretion) | 1.1 |
Note: The IC50 values represent the concentration of Implitapide required to inhibit 50% of the MTP activity or apoB secretion.
Experimental Protocols
Materials and Reagents
-
MTP Source: Purified recombinant human MTP or MTP partially purified from a cellular source (e.g., rat liver microsomes).
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).
-
Fluorescent MTP Assay Kit: Commercially available kits (e.g., from Sigma-Aldrich or Roar Biomedical) are recommended as they provide validated donor and acceptor vesicles, assay buffer, and often a control inhibitor.
-
Donor Vesicles: Containing a fluorescently-labeled triglyceride (e.g., NBD-triacylglycerol) at a concentration that leads to fluorescence quenching.
-
Acceptor Vesicles: Typically composed of phosphatidylcholine.
-
Assay Buffer: A buffer solution optimized for MTP activity (e.g., 100 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, pH 7.4).
-
-
96-well Microplate: Black, flat-bottom plates suitable for fluorescence measurements.
-
Plate Reader: A fluorometer capable of excitation at ~465 nm and emission at ~535 nm.
-
Incubator: Capable of maintaining 37°C.
Preparation of Reagents
-
This compound Working Solutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., ≤1%) to avoid solvent effects on enzyme activity.
-
-
MTP Solution:
-
Dilute the MTP source to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Master Mix:
-
Prepare a master mix containing the donor vesicles, acceptor vesicles, and assay buffer. This ensures consistency across all wells.
-
Assay Procedure
-
Plate Setup:
-
Add the appropriate volume of assay buffer to all wells.
-
Add the serially diluted this compound solutions to the test wells.
-
Include a "no inhibitor" control (vehicle control, e.g., DMSO) and a "blank" or "no MTP" control.
-
A known MTP inhibitor, if available in the kit, can be used as a positive control for inhibition.
-
-
Reaction Initiation:
-
Add the prepared master mix of donor and acceptor vesicles to each well.
-
Initiate the reaction by adding the diluted MTP solution to all wells except the "blank" control.
-
-
Incubation:
-
Immediately after adding the MTP, mix the contents of the wells (e.g., by gentle pipetting or using a plate shaker).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at 465 nm and emission at 535 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "blank" (no MTP) wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of MTP inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle))
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Mandatory Visualization
Diagram 1: Signaling Pathway of MTP Inhibition by Implitapide
Caption: MTP inhibition by Implitapide blocks VLDL assembly.
Diagram 2: Experimental Workflow for In Vitro MTP Inhibition Assay
Caption: Workflow of the in vitro MTP inhibition assay.
References
- 1. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Implitapide Racemate in Hyperlipidemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Implitapide Racemate, a potent microsomal triglyceride transfer protein (MTP) inhibitor, in preclinical animal models of hyperlipidemia. The following sections detail the mechanism of action, experimental protocols for model induction and key efficacy assays, and data presentation guidelines to facilitate robust and reproducible studies.
Introduction to this compound
This compound is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, Implitapide effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol, LDL-cholesterol, and triglycerides.[1][3] This mechanism makes Implitapide a valuable tool for studying lipid metabolism and for the preclinical evaluation of potential therapies for hyperlipidemia and atherosclerosis.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of MTP. This inhibition disrupts the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB, a critical step in the formation of VLDL and chylomicrons.
Hyperlipidemia Animal Models
Several animal models are suitable for studying the effects of this compound. The choice of model depends on the specific research question.
-
Apolipoprotein E Knockout (ApoE-/-) Mice: These mice lack ApoE, a protein crucial for the clearance of remnant lipoproteins. They spontaneously develop hypercholesterolemia and atherosclerotic lesions, which are exacerbated by a high-fat diet.
-
Golden Syrian Hamsters: Hamsters, when fed a high-fat, high-cholesterol diet, develop a lipid profile that closely mimics human hyperlipidemia, including elevated LDL-C and triglycerides.
-
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: These rabbits have a genetic defect in the LDL receptor, leading to severe hypercholesterolemia and atherosclerosis, mirroring human familial hypercholesterolemia.
Experimental Protocols
Induction of Hyperlipidemia
Protocol 4.1.1: High-Fat Diet-Induced Hyperlipidemia in ApoE-/- Mice
-
Animals: Male ApoE-/- mice, 6-8 weeks old.
-
Housing: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
Hyperlipidemic Group: Feed a high-fat "Western-type" diet containing 21% fat (by weight) and 0.15-0.2% cholesterol.
-
-
Duration: Maintain the diet for 8-12 weeks to establish a robust hyperlipidemic and atherosclerotic phenotype.
-
Monitoring: Monitor body weight and food consumption weekly. Collect blood samples at baseline and at regular intervals to assess plasma lipid levels.
Protocol 4.1.2: Diet-Induced Hyperlipidemia in Golden Syrian Hamsters
-
Animals: Male Golden Syrian hamsters, 6-8 weeks old.
-
Housing: House hamsters individually in a controlled environment with ad libitum access to food and water.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
Hyperlipidemic Group: Feed a high-fat, high-cholesterol diet containing 15-20% fat, 1-2% cholesterol, and 0.5% cholic acid.
-
-
Duration: Maintain the diet for 4-8 weeks to induce hyperlipidemia.
-
Monitoring: Monitor body weight weekly and plasma lipids at baseline and at the end of the induction period.
Preparation and Administration of this compound
Protocol 4.2.1: Oral Gavage Formulation
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC-Na) in sterile water. Gently heat and stir until fully dissolved. Allow the solution to cool to room temperature.
-
Implitapide Suspension:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Create a homogenous suspension by gradually adding the 0.5% CMC-Na vehicle to the powder while triturating with a mortar and pestle.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
-
-
Administration:
-
Administer the Implitapide suspension or vehicle control to the animals once daily via oral gavage using a suitable gavage needle.
-
Ensure the suspension is well-mixed before each administration.
-
Key Efficacy Experiments
Protocol 4.3.1: Oral Fat Tolerance Test (OFTT) in Mice
-
Fasting: Fast the mice for 4-6 hours prior to the test.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) via tail vein or retro-orbital sinus.
-
Fat Load: Administer an oral gavage of olive oil or corn oil (10 mL/kg body weight).
-
Blood Sampling: Collect blood samples at 1, 2, 4, and 6 hours post-gavage.
-
Analysis: Measure plasma triglyceride levels in all collected samples. The area under the curve (AUC) for triglyceride concentration over time is calculated to assess postprandial lipemia.
Protocol 4.3.2: Quantification of Atherosclerotic Lesion Area in Mouse Aorta
-
Aorta Dissection: At the end of the study, euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Staining:
-
Clean the aorta of any adhering adipose and connective tissue.
-
Cut the aorta open longitudinally.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
-
-
Image Analysis:
-
Pin the opened aorta flat on a black wax pan.
-
Capture a high-resolution image of the aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.
-
Protocol 4.3.3: Measurement of VLDL Secretion Rate
-
Animal Preparation: Fast the animals for 4-6 hours.
-
Lipase Inhibition: Inject the animals intravenously with a lipase inhibitor such as Triton WR-1339 (500 mg/kg in saline) or Poloxamer 407 (1 g/kg in saline). This prevents the peripheral catabolism of VLDL.
-
Blood Sampling: Collect blood samples at baseline (before inhibitor injection) and at regular intervals (e.g., 30, 60, 90, 120 minutes) after inhibitor injection.
-
Triglyceride Measurement: Measure the plasma triglyceride concentration in each sample.
-
Calculation: The rate of VLDL-triglyceride secretion is calculated from the slope of the linear increase in plasma triglyceride concentration over time.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Plasma Lipid Profile in ApoE-/- Mice
| Treatment Group | Total Cholesterol (mg/dL) | LDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | |||
| Implitapide (dose) | |||
| p-value |
Table 2: Effect of this compound on Atherosclerosis in ApoE-/- Mice
| Treatment Group | Atherosclerotic Lesion Area (%) |
| Vehicle Control | |
| Implitapide (dose) | |
| p-value |
Table 3: Effect of this compound on Postprandial Triglycerides (OFTT)
| Treatment Group | Triglyceride AUC (mg/dL * h) |
| Vehicle Control | |
| Implitapide (dose) | |
| p-value |
Visualizations
References
Application Note: Cell-Based Assay for Evaluating the Efficacy of Implitapide Racemate
Introduction
Implitapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein.[1][2] MTP is essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][3][4] By inhibiting MTP, Implitapide effectively blocks the secretion of these lipoproteins, leading to a reduction in plasma levels of triglycerides and cholesterol. This mechanism of action makes Implitapide a promising therapeutic agent for managing dyslipidemias and preventing atherosclerosis.
This application note provides detailed protocols for a suite of cell-based assays designed to test the efficacy of Implitapide Racemate. The primary assays focus on quantifying the inhibition of ApoB secretion and the resulting intracellular accumulation of triglycerides in a human hepatoma cell line (HepG2), which is a well-established model for studying hepatic lipoprotein metabolism.
Principle of the Assays
The evaluation of this compound efficacy is based on two key cellular events resulting from MTP inhibition:
-
Inhibition of Apolipoprotein B (ApoB) Secretion: MTP is required for the lipidation of ApoB, a necessary step for its proper folding, stability, and secretion from the cell. Inhibition of MTP by Implitapide leads to a dose-dependent decrease in the amount of ApoB secreted into the cell culture medium. This can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Intracellular Triglyceride (TG) Accumulation: When VLDL assembly and secretion are blocked due to MTP inhibition, the triglycerides that would have been exported accumulate within the cell. This intracellular lipid accumulation can be measured using a colorimetric or fluorometric assay.
A cell viability assay is also included to ensure that the observed effects are due to the specific action of the compound and not a result of general cytotoxicity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 24-well plates for ApoB and TG assays, 96-well plates for viability assays) at a density that allows them to reach 80-90% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
ApoB Secretion Assay (ELISA)
This protocol outlines the quantification of ApoB in the cell culture supernatant.
-
Materials:
-
Human ApoB ELISA Kit
-
Conditioned cell culture medium (collected from the treated cells)
-
Microplate reader
-
-
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 2000 x g for 10 minutes to pellet any detached cells or debris.
-
Perform the ApoB ELISA on the cleared supernatant according to the manufacturer's instructions.
-
Briefly, this involves adding the samples and standards to a microplate pre-coated with an anti-ApoB antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of ApoB in each sample by interpolating from the standard curve.
-
Normalize the ApoB concentration to the total cellular protein content from the corresponding well (determined by a BCA or Bradford assay).
-
Intracellular Triglyceride Accumulation Assay
This protocol measures the amount of triglycerides within the cells.
-
Materials:
-
Triglyceride Quantification Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer (often included in the kit) or PBS with 1% Triton X-100
-
Microplate reader
-
-
Protocol:
-
After removing the supernatant for the ApoB assay, wash the cells remaining in the wells twice with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer and incubating as per the kit's instructions. Alternatively, homogenize cells in PBS containing 1% Triton X-100.
-
Centrifuge the lysates at 10,000 x g for 10 minutes to remove insoluble material.
-
Use the clear lysate to determine the triglyceride concentration using a commercial assay kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a series of coupled enzymatic reactions to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the triglyceride concentration in each sample based on a standard curve.
-
Normalize the triglyceride amount to the total cellular protein content of the lysate.
-
Cell Viability Assay (e.g., MTT or PrestoBlue™)
This assay is crucial to ensure that the observed effects on ApoB secretion and triglyceride levels are not due to cell death.
-
Materials:
-
MTT or PrestoBlue™ reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Protocol:
-
Culture and treat the cells in a 96-well plate as described in Protocol 1.
-
At the end of the treatment period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
If using MTT, add the solubilization solution.
-
Measure the absorbance or fluorescence on a microplate reader.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Data Presentation
The quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on ApoB Secretion
| Implitapide Conc. (nM) | Secreted ApoB (ng/mg protein) | % Inhibition of ApoB Secretion |
| 0 (Vehicle) | 150.2 ± 8.5 | 0 |
| 0.1 | 135.8 ± 7.1 | 9.6 |
| 1 | 80.1 ± 5.3 | 46.7 |
| 10 | 35.6 ± 3.9 | 76.3 |
| 100 | 15.1 ± 2.2 | 89.9 |
| 1000 | 12.5 ± 1.8 | 91.7 |
Table 2: Effect of this compound on Intracellular Triglyceride Accumulation
| Implitapide Conc. (nM) | Intracellular TG (µg/mg protein) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 25.4 ± 2.1 | 1.0 |
| 0.1 | 28.9 ± 2.5 | 1.1 |
| 1 | 45.7 ± 3.8 | 1.8 |
| 10 | 78.3 ± 6.2 | 3.1 |
| 100 | 99.1 ± 8.7 | 3.9 |
| 1000 | 105.6 ± 9.3 | 4.2 |
Table 3: Effect of this compound on HepG2 Cell Viability
| Implitapide Conc. (nM) | Cell Viability (% of Vehicle) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 101 ± 5.1 |
| 1 | 98.7 ± 4.8 |
| 10 | 99.2 ± 5.3 |
| 100 | 97.5 ± 4.6 |
| 1000 | 95.8 ± 5.0 |
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow
Caption: Workflow for Implitapide Efficacy Testing.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. MTP Activity Assay Kit Supplied by Roar Biomedical, Inc. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Implitapide Racemate in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[1] Its primary mechanism of action makes it a valuable tool for investigating lipid metabolism, particularly the pathways involved in hyperlipidemia and atherosclerosis.[1][2] Implitapide has been studied for its potential to treat dyslipidemias by reducing the production of atherogenic lipoproteins.[3] These notes provide an overview of its application in lipid metabolism research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein.[4] Its primary function is to lipidate apoB with triglycerides, cholesterol esters, and phospholipids in the endoplasmic reticulum of hepatocytes and enterocytes. This process is fundamental for the formation and secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine.
Implitapide inhibits MTP, thereby preventing the loading of lipids onto apoB. This disruption of lipoprotein assembly leads to a significant reduction in the secretion of VLDL and chylomicrons into the circulation. Consequently, this leads to lower plasma levels of triglycerides and LDL cholesterol.
Quantitative Data
The efficacy of Implitapide has been quantified in both in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Activity of Implitapide
| Parameter | System | Species | IC50 / ED50 (nM) | Reference |
| MTP Inhibition | Recombinant MTP/PDI Complex | Human | 10 | |
| MTP Inhibition | MTP from Liver Microsomes | Porcine | 27 | |
| ApoB Secretion Inhibition | HepG2 Cells | Human | 1.1 |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; PDI: Protein Disulfide Isomerase.
Table 2: In Vivo Effects of Implitapide on Lipid Metabolism
| Animal Model | Treatment Details | Key Findings | Reference |
| ApoE Knockout Mice | ~3.2 mg/kg/day for 8 weeks with a Western-type diet | - Significantly reduced total cholesterol and triglycerides.- Inhibited postprandial triglyceride elevation after olive oil loading.- Suppressed atherosclerotic lesion area by 83%. | |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | 12 mg/kg | - Decreased plasma cholesterol by 70%.- Decreased plasma triglycerides by 45%.- Reduced VLDL secretion rate by 80%. | |
| Cholesterol-fed Rabbits | Not specified | - Reduced plaque area by 66% to 93%. | |
| Hamsters | Not specified | - Reduced plasma triglycerides by 40% to 50%. |
Experimental Protocols
The following are detailed methodologies for key experiments involving Implitapide.
Protocol 1: In Vitro MTP Inhibition Assay
This protocol assesses the direct inhibitory effect of Implitapide on MTP's lipid transfer activity.
Objective: To determine the IC50 value of Implitapide for MTP.
Materials:
-
Recombinant human MTP complexed with protein disulfide isomerase (PDI).
-
Donor synthetic unilamellar vesicles containing fluorescently labeled triglycerides.
-
Acceptor synthetic unilamellar vesicles.
-
Implitapide racemate dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
Fluorometer.
Methodology:
-
Vesicle Preparation: Prepare donor and acceptor vesicles using standard lipid film hydration and extrusion methods.
-
Assay Setup: In a 96-well plate, add assay buffer, acceptor vesicles, and varying concentrations of Implitapide.
-
Enzyme Addition: Add the recombinant MTP-PDI complex to each well and incubate briefly.
-
Initiate Reaction: Add donor vesicles to initiate the triglyceride transfer reaction.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the rate of triglyceride transfer.
-
Data Analysis: Calculate the initial rate of transfer for each Implitapide concentration. Plot the percentage of inhibition against the logarithm of the Implitapide concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Evaluating the Anti-Atherosclerotic Effects of Implitapide Racemate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. Implitapide Racemate is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein.[1][2] MTP is essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, this compound effectively reduces the levels of these lipoproteins, leading to a significant decrease in plasma total cholesterol and triglycerides.[1] Preclinical studies have demonstrated the potential of Implitapide in mitigating the progression of atherosclerosis.
These application notes provide a detailed in vivo experimental design to comprehensively evaluate the anti-atherosclerotic effects of this compound. The protocols outlined below are intended for researchers in academia and the pharmaceutical industry engaged in cardiovascular drug discovery and development.
Mechanism of Action of this compound
This compound exerts its anti-atherosclerotic effects primarily by inhibiting MTP in the liver and intestine. This inhibition disrupts the formation of apoB-containing lipoproteins, leading to a reduction in circulating levels of VLDL and low-density lipoprotein (LDL) cholesterol, as well as triglycerides. The diminished availability of these atherogenic lipoproteins curtails their accumulation in the arterial wall, a key initiating event in atherosclerosis.
Mechanism of Action of this compound.
Experimental Design
A robust in vivo study to assess the anti-atherosclerotic properties of this compound should incorporate a well-established animal model, appropriate dietary induction of atherosclerosis, and a comprehensive set of analytical endpoints.
Animal Model
Apolipoprotein E-knockout (ApoE-/-) mice on a C57BL/6 background are a widely used and well-characterized model for atherosclerosis research. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques, and the process is significantly accelerated by a high-fat, high-cholesterol "Western-type" diet.
Experimental Groups
A minimum of four experimental groups are recommended to ensure rigorous evaluation:
| Group | Animal Model | Diet | Treatment |
| 1 | ApoE-/- | Standard Chow | Vehicle |
| 2 | ApoE-/- | Western Diet | Vehicle |
| 3 | ApoE-/- | Western Diet | This compound (Low Dose) |
| 4 | ApoE-/- | Western Diet | This compound (High Dose) |
A sample size of 10-15 mice per group is recommended for statistical power.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chylomicron and VLDL Synthesis with Implitapide Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implitapide Racemate is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical intracellular lipid transfer protein.[1] MTP plays an essential role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons from the intestine and very-low-density lipoproteins (VLDL) from the liver.[2][3] By binding to MTP, Implitapide blocks the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB, thereby inhibiting the formation and release of these lipoproteins into circulation. This mechanism makes Implitapide a valuable tool for studying lipid metabolism and a potential therapeutic agent for dyslipidemias and atherosclerosis.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its effects on chylomicron and VLDL synthesis and secretion.
Mechanism of Action
This compound targets MTP, which is located in the endoplasmic reticulum of hepatocytes and enterocytes. MTP facilitates the lipidation of apoB, a process obligatory for the formation of secretion-competent chylomicrons and VLDL particles. Inhibition of MTP by Implitapide leads to a reduction in the secretion of these triglyceride-rich lipoproteins.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Assay System | Parameter | IC50 Value | Reference |
| Porcine Liver MTP | Triglyceride Transfer | 27 nM | |
| Recombinant Human MTP | Triglyceride Transfer | 10 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment and Duration | Parameter | % Reduction (vs. Control) | Reference |
| ApoE Knockout Mice | 3.2 mg/kg/day for 8 weeks | Plasma Total Cholesterol | Significant Reduction | |
| Plasma Triglycerides | Significant Reduction | |||
| Atherosclerotic Lesion Area | 83% | |||
| WHHL Rabbits | 12 mg/kg for 4 weeks | Plasma Cholesterol | 70% | |
| Plasma Triglycerides | 45% | |||
| VLDL Secretion Rate | 80% |
Experimental Protocols
In Vitro MTP Activity Assay
This protocol is adapted from commercially available fluorescence-based MTP activity assay kits. It measures the transfer of a fluorescently labeled neutral lipid from a donor vesicle to an acceptor vesicle, mediated by MTP.
Materials:
-
MTP Activity Assay Kit (e.g., Sigma-Aldrich MAK110)
-
This compound
-
Cell lysate (from HepG2 cells) or purified MTP
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Dilute this compound in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, donor vesicles, and acceptor vesicles to each well.
-
Addition of MTP and Inhibitor: Add the cell lysate (containing MTP) or purified MTP to the wells. Then, add the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for a period of 1 to 3 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 465 nm and emission at approximately 535 nm.
-
Data Analysis: The increase in fluorescence is proportional to the MTP activity. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular Assay for ApoB and Triglyceride Secretion in HepG2 Cells
This protocol describes how to measure the effect of this compound on the secretion of apoB and triglycerides from the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
This compound
-
Human ApoB ELISA Kit
-
Triglyceride Quantification Kit
-
Reagents for Western Blotting (if applicable)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks. Once confluent, trypsinize and seed the cells into multi-well plates. Allow the cells to adhere and grow to 70-80% confluency.
-
Treatment: Prepare different concentrations of this compound in serum-free medium. Remove the old medium from the cells, wash with PBS, and add the medium containing Implitapide or vehicle control. Incubate for 24 hours.
-
Sample Collection: After incubation, collect the culture medium from each well. Centrifuge to remove any cell debris.
-
ApoB Measurement (ELISA):
-
Use a commercial human ApoB ELISA kit.
-
Add the collected media samples and standards to the antibody-coated plate.
-
Follow the kit's instructions for incubation with detection antibody and substrate.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of ApoB in each sample based on the standard curve.
-
-
Triglyceride Measurement:
-
Use a commercial triglyceride quantification kit.
-
Add the collected media samples to a 96-well plate.
-
Add the reaction mixture containing lipase and probe, and incubate as per the kit's instructions.
-
Measure the absorbance or fluorescence.
-
Calculate the triglyceride concentration based on the standard curve.
-
In Vivo Oral Lipid Tolerance Test in Mice
This protocol is used to assess the effect of this compound on postprandial lipemia, which is indicative of chylomicron synthesis and secretion.
Materials:
-
Mice (e.g., C57BL/6 or apoE knockout)
-
This compound
-
Vehicle for drug administration
-
Olive oil or soybean oil
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Triglyceride quantification kit
Procedure:
-
Acclimatization and Dosing: Acclimatize the mice to handling. Administer this compound (e.g., 3.2 mg/kg/day) or vehicle daily for the desired study period (e.g., 4 weeks).
-
Fasting: Before the test, fast the mice for 4 to 12 hours.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Lipid Challenge: Administer a bolus of olive oil or soybean oil (e.g., 200 µL) via oral gavage.
-
Serial Blood Collection: Collect blood samples at several time points after the lipid gavage (e.g., 1, 2, 3, and 4 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial kit.
-
Data Analysis: Plot the plasma triglyceride concentration against time for both the Implitapide-treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the total postprandial lipid excursion. A significant reduction in the AUC in the Implitapide group indicates inhibition of chylomicron synthesis and secretion.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTP inhibitor decreases plasma cholesterol levels in LDL receptor-deficient WHHL rabbits by lowering the VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Implitapide Racemate Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Implitapide Racemate solutions for use in cell culture experiments. Implitapide is a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[1][2] These protocols are designed to ensure the accurate and reproducible preparation of this compound solutions, a critical step for obtaining reliable data in cell-based assays. The procedures outlined below cover solvent selection, stock solution preparation, sterilization, and the preparation of working solutions for cell culture applications.
Introduction
This compound is the racemic mixture of Implitapide, a small molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[3][4] MTP facilitates the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apolipoprotein B (apoB) in the endoplasmic reticulum, a crucial step in the formation of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1] By inhibiting MTP, Implitapide effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma levels of LDL cholesterol. This mechanism of action makes Implitapide and its racemate valuable research tools for studying lipid metabolism and potential therapeutic agents for hyperlipidemia.
The in vitro efficacy of Implitapide has been demonstrated in human hepatoma HepG2 cells, where it inhibits the secretion of apoB-containing lipoproteins with a half-maximal inhibitory concentration (IC50) of 1.1 nM. The signaling pathway involved in the regulation of MTP expression and, consequently, apoB secretion involves the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
Due to its lipophilic nature, this compound requires specific handling and preparation techniques to ensure its solubility and stability in aqueous cell culture media. This document provides a comprehensive guide to these techniques.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C35H37N3O2 | |
| Molecular Weight | 531.69 g/mol | |
| Appearance | Solid powder | - |
| Mechanism of Action | Microsomal Triglyceride Transfer Protein (MTP) Inhibitor |
In Vitro Activity
| Compound | Cell Line | Assay | IC50 / ED50 | Reference |
| Implitapide | HepG2 | apoB Secretion | 1.1 nM (IC50) | |
| Lomitapide (BMS-201038) | HepG2 | MTP Inhibition | 8 nM (IC50) | MedchemExpress |
| Lomitapide (BMS-201038) | HepG2 | apoB Secretion | 0.8 nM (ED50) | MedchemExpress |
Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Stability |
| Powder | - | -20°C | Up to 3 years |
| Stock Solution | DMSO | -20°C | Up to 1 month |
| Stock Solution | DMSO | -80°C | Up to 1 year |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, DMSO-compatible syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, MEM) appropriate for the cell line
-
Fetal Bovine Serum (FBS), heat-inactivated (if required by the cell line)
-
Penicillin-Streptomycin solution (or other antibiotics as required)
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound:
-
Tare a sterile, pre-weighed microcentrifuge tube.
-
Carefully weigh a precise amount of this compound powder (e.g., 5.32 mg for a 1 mL of 10 mM stock solution) into the tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the powder. For 5.32 mg of this compound, add 1 mL of DMSO to achieve a 10 mM stock solution.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Sterilization (Optional but Recommended):
-
While DMSO is bacteriostatic, sterile filtration provides an additional layer of security.
-
Draw the DMSO stock solution into a sterile syringe.
-
Attach a sterile, 0.22 µm DMSO-compatible syringe filter to the syringe.
-
Filter the solution into a new sterile, light-protected microcentrifuge tube. It is important to use filters specifically designed for use with DMSO to prevent filter degradation and contamination of the stock solution.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
-
Pre-warm Culture Medium: Pre-warm the complete cell culture medium (containing FBS and antibiotics, if applicable) to 37°C in a water bath.
-
Serial Dilution: It is crucial to perform serial dilutions to avoid precipitation of the lipophilic compound when transferring it from a high-concentration organic solvent to an aqueous medium. A direct, large dilution can cause the compound to crash out of solution.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed complete cell culture medium. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of medium. Mix thoroughly by gentle pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the final volume of cell culture medium in your experimental vessel (e.g., multi-well plate, flask). For example, to achieve a final concentration of 100 nM in 1 mL of medium, add 1 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This accounts for any potential effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to minimize cytotoxicity.
-
Mixing and Application: Gently mix the medium in the experimental vessel after adding the final dilution of this compound or the vehicle control. The cells can then be treated for the desired duration.
Mandatory Visualizations
Caption: MTP signaling pathway and the inhibitory action of Implitapide.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Implitapide | CETP | TargetMol [targetmol.com]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the bioavailability of Implitapide Racemate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of Implitapide Racemate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges for in vivo bioavailability?
Implitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), which is involved in the assembly and secretion of apolipoprotein B-containing lipoproteins.[1] As a racemate, it contains an equal mixture of its enantiomers. The primary challenge to the in vivo bioavailability of this compound is its very low aqueous solubility (< 1 mg/mL). Like other MTP inhibitors, it may also be subject to significant first-pass metabolism, which can further reduce the amount of active drug reaching systemic circulation.
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its solubility and dissolution rate.[2][3]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[4][5] Lipid-based systems may also enhance lymphatic transport, potentially reducing first-pass metabolism.
-
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can improve solubility and dissolution.
-
Co-crystals: Engineering a crystalline structure with a co-former can modify the physicochemical properties of the drug, including solubility.
-
Q3: Is there a known in vivo formulation for Implitapide?
Yes, a formulation for in vivo studies with Implitapide has been described. It consists of a mixture of DMSO, PEG300, Tween 80, and a saline or PBS buffer. This type of formulation is a common approach for administering poorly soluble compounds in preclinical animal studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Reduce Particle Size: Consider micronization or nanomilling of the drug powder. 2. Formulation Enhancement: Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion. |
| Precipitation of the compound in the dosing vehicle before or during administration. | The compound's solubility limit is exceeded in the chosen vehicle. | 1. Optimize Vehicle Composition: Adjust the ratio of co-solvents (e.g., increase the proportion of DMSO or PEG300). 2. Sonication: Use sonication to aid dissolution and maintain a homogenous suspension. 3. Prepare Fresh: Prepare the dosing solution immediately before administration. |
| High inter-individual variability in pharmacokinetic studies. | Differences in gastrointestinal physiology (e.g., pH, transit time) among animals affecting drug dissolution and absorption. | 1. Standardize Experimental Conditions: Ensure consistent fasting times and housing conditions for all animals. 2. Use a Robust Formulation: A well-formulated SEDDS can help to reduce the impact of physiological variability. |
| Suspected high first-pass metabolism. | The drug is extensively metabolized in the liver and/or gut wall before reaching systemic circulation. | 1. Co-administration with an Inhibitor: Investigate co-administration with a known inhibitor of the relevant metabolic enzymes (requires identification of the metabolic pathway). 2. Alternative Routes of Administration: For initial proof-of-concept studies, consider parenteral administration (e.g., intravenous) to bypass first-pass metabolism and determine the maximum achievable systemic exposure. |
Experimental Protocols
Protocol 1: Preparation of a Basic Vehicle for Oral Administration of this compound in Rodents
This protocol is based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the powder. The volume of DMSO should be kept to a minimum, typically 5-10% of the final volume.
-
Vortex the mixture until the powder is completely dissolved. Gentle warming in a sonicator bath can be used to aid dissolution.
-
Add PEG300 to the solution and vortex thoroughly. A common ratio is 30-40% of the final volume.
-
Add Tween 80 to the mixture and vortex until a clear solution is obtained. Typically, 5-10% of the final volume is used.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired concentration. The final volume of saline/PBS is typically 40-60%.
-
Visually inspect the final formulation for any precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Example Formulation for a 1 mg/mL Dosing Solution:
| Component | Percentage of Final Volume | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween 80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of an this compound formulation.
Animals:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old.
Groups:
-
Oral Administration Group: Receives the this compound formulation by oral gavage.
-
Intravenous Administration Group (for bioavailability calculation): Receives a solubilized form of this compound intravenously.
Procedure:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
For the oral group, administer the this compound formulation at a specific dose (e.g., 3.2 mg/kg) via oral gavage. Record the exact time of administration.
-
For the intravenous group, administer a solubilized formulation of this compound (e.g., in a vehicle suitable for IV injection) via the tail vein at a lower dose (e.g., 1 mg/kg). Record the exact time of administration.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), for both oral and intravenous routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Caption: Workflow for assessing the oral bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. upm-inc.com [upm-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Implitapide Racemate in cell-based assays
Welcome to the technical support center for Implitapide Racemate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cell-based assays involving this microsomal triglyceride transfer protein (MTP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of Implitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is an essential intracellular chaperone protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine.[3][4][5] By inhibiting MTP, Implitapide blocks the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB, thereby preventing the formation and secretion of these lipoproteins. This leads to a reduction in plasma levels of LDL cholesterol and triglycerides.
Q2: Which cell line is most commonly used for in vitro studies with this compound?
The human hepatoma cell line, HepG2, is widely used for in vitro studies of MTP inhibitors like Implitapide. HepG2 cells express MTP and secrete apoB-containing lipoproteins, making them a suitable model to study the effects of MTP inhibition on lipoprotein metabolism.
Q3: What are the expected effects of this compound in cell-based assays?
In cell-based assays, effective treatment with this compound is expected to result in:
-
Reduced secretion of apoB-containing lipoproteins: A primary outcome of MTP inhibition.
-
Decreased MTP activity: Direct measurement of the inhibitor's effect on its target enzyme.
-
Increased intracellular lipid accumulation: As the export of lipids is blocked, they may accumulate within the cells.
Q4: What are some general considerations for working with this compound in cell culture?
-
Solubility: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the cell culture medium. Prepare fresh dilutions for each experiment.
-
Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Health: Use healthy, low-passage number cells that are in the logarithmic growth phase to ensure consistent and reproducible results. Regularly check for contamination.
Troubleshooting Guides
Guide 1: Low Efficacy in ApoB Secretion Assay
This guide addresses issues related to observing a weaker-than-expected reduction in apolipoprotein B (apoB) secretion from cells treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Activity | 1. Verify Concentration: Double-check calculations for dilutions. Prepare fresh stock solutions and serial dilutions. 2. Confirm Compound Integrity: Ensure the compound has been stored correctly to prevent degradation. |
| Assay Sensitivity and Variability | 1. Optimize Antibody Concentrations: Titrate the capture and detection antibodies in your ELISA to ensure optimal signal-to-noise ratio. 2. Check Plate Reader Settings: Verify that the correct wavelength and settings are used for reading the ELISA plate. 3. Minimize Timing Variability: Use a multichannel pipette for adding reagents to reduce well-to-well timing differences. |
| Cellular Factors | 1. Cell Density: Optimize cell seeding density. High cell density can sometimes affect the cellular response to a compound. 2. Treatment Duration: Ensure the incubation time with this compound is sufficient for the desired effect. A time-course experiment may be necessary to determine the optimal duration. |
| Issues with ApoB Detection (ELISA/Western Blot) | 1. Standard Curve: Ensure the standard curve in your ELISA is accurate and covers the expected range of apoB concentrations. 2. Sample Preparation: For Western Blot, ensure complete protein transfer and use appropriate antibodies for detection. |
Guide 2: Inconsistent MTP Activity Assay Results
This guide focuses on troubleshooting variability and low signal in assays designed to measure MTP activity directly.
| Potential Cause | Troubleshooting Steps |
| Issues with Cell Lysate/Homogenate Preparation | 1. Incomplete Lysis: Ensure complete cell lysis to release MTP. Sonication on ice is a common method. 2. Protease Activity: Add protease inhibitors to the lysis buffer to prevent MTP degradation. 3. Protein Concentration: Accurately determine the protein concentration of the lysate to ensure equal amounts are used in each assay. |
| Assay Reagent Problems | 1. Reagent Storage and Handling: Ensure all assay components, especially fluorescent substrates and enzymes, have been stored correctly and protected from light. 2. Reagent Preparation: Prepare fresh reagents and master mixes for each experiment. |
| Assay Conditions | 1. Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures. Inconsistent conditions can lead to high variability. 2. Plate Type: Use black, opaque plates for fluorescence-based assays to minimize background signal. |
| Instrument Settings | 1. Correct Wavelengths: Use the specified excitation and emission wavelengths for the fluorometric assay. 2. Gain Settings: Optimize the gain setting on the plate reader to ensure the signal is within the linear range of detection. |
Guide 3: Unexpected Results in Cellular Lipid Accumulation Assay
This guide provides assistance for troubleshooting assays that measure the intracellular accumulation of lipids, such as Oil Red O staining.
| Potential Cause | Troubleshooting Steps |
| Staining and Imaging Issues | 1. Inconsistent Staining: Ensure consistent incubation times with the Oil Red O staining solution for all wells. 2. Washing Steps: Be gentle during the washing steps to avoid detaching cells. Ensure all unbound dye is removed. 3. Image Acquisition: Use consistent microscope settings (e.g., exposure time, brightness) for all images. |
| Cell Health and Viability | 1. Cytotoxicity: High concentrations of this compound or prolonged treatment may induce cytotoxicity, leading to cell detachment and an apparent decrease in lipid accumulation. Perform a cell viability assay in parallel. 2. Cell Seeding Density: Inconsistent cell numbers will lead to variable results. Ensure a homogenous cell suspension when seeding. |
| Quantification Problems | 1. Dye Extraction: If quantifying by dye extraction, ensure complete elution of the dye from the cells before measuring absorbance. 2. Data Analysis: Use a consistent method for quantifying the stained area or intensity across all samples. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Implitapide and other MTP inhibitors.
Table 1: In Vitro IC50 Values for MTP Inhibitors
| Compound | Assay Type | Cell Line / System | IC50 (nM) | Reference |
| Implitapide | ApoB Secretion | HepG2 | 1.1 | |
| Implitapide | MTP Activity (recombinant human) | In vitro | 10 | |
| Implitapide | MTP Activity (porcine liver) | In vitro | 27 | |
| BMS-197636 | ApoB Secretion | HepG2 | 10 | |
| BMS-197636 | MTP Activity | - | 12 | |
| R-103757 | ApoB Secretion | HepG2 | 30 | |
| R-103757 | MTP Activity | - | 75 |
Experimental Protocols
Protocol 1: ApoB Secretion Assay (ELISA)
This protocol outlines a method for quantifying the amount of apoB secreted into the cell culture medium by HepG2 cells.
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
Once cells are confluent, wash them with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture medium from each well.
-
Centrifuge the medium to pellet any detached cells or debris.
-
Collect the supernatant for apoB quantification.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for human apoB overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add diluted standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (e.g., HRP-conjugated anti-apoB antibody) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of apoB in the samples from the standard curve.
-
Normalize the apoB concentration to the total cell protein content in the corresponding well.
-
Protocol 2: MTP Activity Assay (Fluorometric)
This protocol describes a method to measure MTP activity in cell lysates using a commercially available kit.
-
Cell Lysate Preparation:
-
Grow HepG2 cells to confluency in T-75 flasks.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a homogenization buffer containing protease inhibitors.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Prepare a master mix containing the assay buffer, donor particles, and acceptor particles as per the kit instructions.
-
Add the master mix to the wells of a black 96-well plate.
-
Add the cell lysate (containing MTP) or MTP inhibitor (like this compound) to the appropriate wells.
-
For a blank, add assay buffer instead of the cell lysate.
-
Incubate the plate at 37°C for the recommended time (e.g., 1-3 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., Ex/Em = 465/535 nm).
-
-
Data Analysis:
-
Subtract the blank fluorescence reading from all other readings.
-
Calculate the MTP activity based on the increase in fluorescence over time, often by comparing to a standard curve.
-
Protocol 3: Cellular Lipid Accumulation Assay (Oil Red O Staining)
This protocol details the staining of intracellular lipid droplets in HepG2 cells using Oil Red O.
-
Cell Seeding and Treatment:
-
Seed HepG2 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle control for the desired duration.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells with distilled water.
-
Prepare a fresh Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol, filtered).
-
Incubate the cells with the Oil Red O working solution for 15-20 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Wash the cells with 60% isopropanol to remove excess stain, followed by washing with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with water.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualize and capture images using a light microscope. Lipid droplets will appear as red-orange structures.
-
-
Quantification (Optional):
-
To quantify lipid accumulation, the Oil Red O can be extracted from the stained cells using 100% isopropanol.
-
The absorbance of the extracted dye is then measured at approximately 500 nm using a spectrophotometer.
-
Visualizations
Caption: MTP-mediated lipoprotein assembly and inhibition by Implitapide.
Caption: General experimental workflow for cell-based assays.
References
- 1. Portico [access.portico.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Regulation of microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phospholipid transfer activity of MTP produces apoB-lipoproteins and reduces hepatosteatosis while maintaining low plasma lipids - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Implitapide Racemate
Technical Support Center: Implitapide Racemate
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating potential off-target and adverse effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Implitapide?
Implitapide is an inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical enzyme for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][3][4] By inhibiting MTP, Implitapide blocks the loading of lipids onto apoB, thereby reducing the secretion of these lipoproteins into the bloodstream. This leads to a decrease in plasma levels of total cholesterol and triglycerides.
Q2: What are the most common adverse effects observed with MTP inhibitors like Implitapide?
The most frequently reported adverse effects are directly related to the on-target inhibition of MTP in the liver and gastrointestinal (GI) tract. These include:
-
Hepatic Steatosis (Fatty Liver): Inhibition of VLDL secretion can lead to an accumulation of triglycerides in the liver.
-
Elevated Liver Transaminases: Increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common, indicating potential liver stress or injury. In various studies, MTP inhibitors have been shown to increase transaminases in a significant percentage of subjects.
-
Gastrointestinal Issues: Inhibition of chylomicron synthesis in the intestine can lead to fat malabsorption, resulting in symptoms like diarrhea, nausea, and abdominal discomfort.
Q3: Are there known "off-target" binding partners for Implitapide, distinct from MTP?
Currently, publicly available literature primarily focuses on the mechanism-based adverse effects of MTP inhibition rather than specific off-target protein binding. The key challenge in using MTP inhibitors is managing the on-target effects in the liver and gut. However, comprehensive off-target screening is a crucial step in drug development to ensure specificity.
Q4: How can I proactively identify potential off-target effects in my experiments?
Several advanced methodologies can be employed to identify unintended molecular interactions:
-
Chemical Proteomics: This approach uses a modified Implitapide probe to capture binding proteins from cell lysates or living cells, which are then identified by mass spectrometry. Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) are effective for unbiased off-target discovery.
-
Computational Screening: Ligand-based and structure-based computational models can predict potential off-target interactions by comparing the structure of Implitapide to libraries of known drugs and their targets.
-
Phenotypic and Genetic Screening: High-throughput screening of cell lines, potentially using technologies like CRISPR-Cas9, can reveal unexpected cellular responses or dependencies, which can then be traced back to off-target interactions.
-
Broad Kinase and Receptor Panels: Screening Implitapide against large panels of kinases, G-protein-coupled receptors (GPCRs), and other common targets can identify unintended inhibitory or activating effects.
Q5: What strategies can be used to mitigate the adverse effects of Implitapide in a research setting?
Mitigation strategies primarily focus on managing the on-target toxicities:
-
Dose Optimization: Using the lowest effective dose can minimize the accumulation of hepatic fat and reduce stress on the liver and GI tract.
-
Combination Therapy: In a therapeutic context, combining low-dose MTP inhibitors with other classes of drugs, such as cholesterol absorption inhibitors (e.g., ezetimibe) or statins, has been explored to achieve lipid-lowering goals with better tolerance.
-
Targeted Delivery: Developing intestine-specific MTP inhibitors is a strategy to avoid hepatic side effects while still reducing the absorption of dietary fats.
-
Racemate vs. Enantiomers: As Implitapide is a racemate, it consists of two enantiomers. It is possible that one enantiomer is responsible for the therapeutic effect while the other contributes disproportionately to adverse effects. Experiments comparing the pure enantiomers to the racemate could clarify this and suggest a path toward a more targeted therapeutic.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of Implitapide
| Parameter | Value | Species/Model | Condition | Reference |
|---|---|---|---|---|
| IC₅₀ (MTP Activity) | 10 nM | Recombinant Human MTP | In Vitro Assay | |
| IC₅₀ (ApoB Secretion) | 1.1 nM | HepG2 Cells | Human Hepatoma Cell Line | |
| Atherosclerotic Lesion Reduction | 83% | ApoE Knockout Mice | 3.2 mg/kg/day for 8 weeks | |
| Plaque Area Reduction | 66-93% | ApoE Knockout Mice | 1-15 mg/kg/day for 14 weeks | |
| Plasma Cholesterol Reduction | ~70% | WHHL Rabbits | 12 mg/kg dose |
| Plasma Triglyceride Reduction | ~45% | WHHL Rabbits | 12 mg/kg dose | |
Table 2: Common Adverse Effects Associated with MTP Inhibitors
| Adverse Effect | Clinical Observation | Potential Mechanism | Reference |
|---|---|---|---|
| Hepatic Steatosis | Accumulation of fat in the liver | On-target inhibition of hepatic MTP, blocking VLDL secretion | |
| Elevated Transaminases (ALT/AST) | Increased levels of liver enzymes in plasma | Hepatocellular stress or injury due to lipid accumulation and ER stress | |
| Diarrhea / Steatorrhea | Loose, fatty stools | On-target inhibition of intestinal MTP, leading to fat malabsorption |
| Nausea & Abdominal Pain | General gastrointestinal discomfort | Consequence of impaired dietary fat absorption | |
Experimental Protocols
Protocol 1: Assessing Hepatotoxicity in a HepG2 Cell Model
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat with a dose range of this compound (e.g., 1 nM to 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).
-
ALT/AST Measurement: After treatment, collect the cell culture media. Use commercially available ALT and AST activity assay kits to measure the levels of these enzymes released from the cells, following the manufacturer's instructions.
-
Lipid Accumulation Assay: Fix the treated cells with 4% paraformaldehyde. Stain neutral lipids with Oil Red O or a fluorescent dye like Nile Red. Quantify lipid accumulation by either extracting the dye and measuring absorbance or by fluorescence microscopy and image analysis.
-
Cell Viability Assay: In a parallel plate, assess cell viability using an MTT or CellTiter-Glo assay to distinguish between specific steatosis and general cytotoxicity.
Protocol 2: General Workflow for Off-Target Identification using Chemical Proteomics
-
Probe Synthesis: Synthesize an Implitapide-based probe. This typically involves adding a reactive group (for covalent binding) and a reporter tag (like biotin or an alkyne for click chemistry).
-
Proteome Labeling: Incubate the probe with cell lysate or intact cells to allow binding to target and off-target proteins.
-
Enrichment: If using a biotin tag, enrich the probe-bound proteins using streptavidin beads.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were specifically pulled down by the Implitapide probe compared to a control experiment. These represent potential on- and off-target interactors.
Visualizations
Caption: On-target pathway of Implitapide inhibiting MTP-mediated lipoprotein assembly.
Caption: Workflow for investigating unexpected experimental results with Implitapide.
Caption: Troubleshooting decision tree for high in vitro hepatotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Implitapide Racemate Administration and Management of Hepatic Steatosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Implitapide racemate. The focus is on optimizing dosage to achieve therapeutic effects while mitigating the risk of hepatic steatosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Implitapide and how does it lead to hepatic steatosis?
A1: Implitapide is an inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a crucial enzyme for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine.[1][2][3] By inhibiting MTP, Implitapide reduces the secretion of triglycerides and cholesterol, leading to a decrease in plasma levels of apolipoprotein B (apoB)-containing lipoproteins like LDL.
However, this inhibition of lipid export from hepatocytes can lead to an accumulation of triglycerides within the liver, a condition known as hepatic steatosis or fatty liver. Essentially, the lipids that are normally packaged into VLDL particles for secretion into the bloodstream are instead stored in lipid droplets within the liver cells.
Q2: What are the typical signs of hepatic steatosis in animal models treated with Implitapide?
A2: In animal models, hepatic steatosis induced by MTP inhibitors like Implitapide can manifest as:
-
Increased liver weight: The accumulation of fat can lead to an increase in the overall size and weight of the liver.
-
Elevated liver enzymes: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) may increase, indicating liver stress or damage.
-
Histological changes: Microscopic examination of liver tissue (histopathology) will reveal the presence of lipid droplets within hepatocytes.
-
Changes in plasma lipid profiles: While the goal is to reduce certain plasma lipids, monitoring the complete lipid profile can provide insights into the drug's effect.
Q3: Are there any starting dosage recommendations for this compound in preclinical studies?
A3: Published research on Implitapide in apolipoprotein E knockout (apoE KO) mice fed a Western-type diet has shown significant reductions in total cholesterol and triglyceride levels at a dosage of approximately 3.2 mg/kg/day over an 8-week period. However, this should be considered a starting point. The optimal dose will depend on the specific animal model, the desired therapeutic effect, and the observed level of hepatic steatosis. It is crucial to perform dose-response studies to determine the therapeutic window for your specific experimental conditions.
Troubleshooting Guides
Problem 1: Significant elevation in liver enzymes (ALT/AST) is observed shortly after initiating Implitapide treatment.
| Possible Cause | Troubleshooting Step |
| Dosage is too high for the animal model. | 1. Immediately reduce the dosage of this compound. 2. Consider a dose-escalation study starting with a much lower dose and gradually increasing it while monitoring liver enzymes weekly. 3. Refer to the experimental protocol for establishing a dose-response curve. |
| High-fat diet is excessively promoting steatosis. | 1. Evaluate the composition of the high-fat diet. Diets with very high percentages of saturated fats and cholesterol can exacerbate hepatic steatosis. 2. Consider using a diet with a more moderate fat content to reduce the baseline level of steatosis. |
| Individual animal sensitivity. | 1. Increase the number of animals in each group to account for biological variability. 2. Monitor individual animal health closely and exclude outliers with pre-existing liver conditions if identified during baseline screening. |
Problem 2: No significant reduction in plasma cholesterol is observed at the current dosage.
| Possible Cause | Troubleshooting Step |
| Dosage is too low. | 1. Gradually increase the dosage of this compound. 2. Monitor for any signs of hepatic steatosis with each dose increase (see Monitoring Protocols). |
| Drug formulation or administration issue. | 1. Verify the stability and solubility of your this compound formulation. 2. Ensure accurate and consistent administration (e.g., oral gavage technique). |
| Insufficient treatment duration. | 1. Extend the treatment period. Some studies have shown effects after 4-8 weeks of treatment. |
Experimental Protocols
Protocol 1: Induction of Hepatic Steatosis with a High-Fat Diet
This protocol is a general guideline for inducing hepatic steatosis in a mouse model, which can then be used to test the effects of Implitapide.
-
Animal Model: C57BL/6J mice are commonly used.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
High-Fat Diet (HFD) Group: Feed a diet with 45% to 60% of calories derived from fat. The diet can be supplemented with sucrose and cholesterol to accelerate steatosis.
-
A high-fat diet can be prepared by mixing fats, carbohydrates, and proteins to achieve the desired caloric ratio.
-
-
Duration: Feed the respective diets for 4-16 weeks. Monitor animal weight and food intake regularly.
-
Confirmation of Steatosis: At the end of the dietary induction period, a subset of animals can be euthanized to confirm the development of hepatic steatosis through histological analysis of liver tissue and measurement of liver triglycerides.
Protocol 2: Monitoring Hepatic Steatosis During Implitapide Treatment
Regular monitoring is essential to balance the therapeutic effects of Implitapide with the risk of hepatic steatosis.
-
Blood Biochemistry:
-
Collect blood samples (e.g., via tail vein) at baseline and at regular intervals (e.g., every 2-4 weeks).
-
Measure serum levels of ALT, AST, total cholesterol, triglycerides, and other relevant lipid panel components.
-
-
Histopathology (Terminal Endpoint):
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) to observe hepatocyte morphology and lipid droplet accumulation.
-
Stain frozen liver sections with Oil Red O to specifically visualize neutral lipids.
-
-
Non-Invasive Imaging (if available):
-
Techniques like magnetic resonance imaging-proton density fat fraction (MRI-PDFF) can be used to longitudinally quantify liver fat content in living animals, though this requires specialized equipment.
-
Ultrasound-based methods can also be employed to assess liver fat.
-
Quantitative Data Summary
Table 1: Effect of Implitapide on Plasma Lipids and Atherosclerosis in apoE KO Mice
| Parameter | Control Group | Implitapide Group (3.2 mg/kg/day) | Percent Reduction |
| Total Cholesterol | Significantly higher | Significantly reduced | Not specified |
| Triglycerides | Significantly higher | Significantly reduced | Not specified |
| Atherosclerotic Lesion Area | Baseline | Reduced | 83% |
| Data from an 8-week study in apoE KO mice fed a Western-type diet. |
Table 2: In Vitro Inhibitory Activity of Implitapide
| Assay | IC50 Value |
| ApoB-lipoprotein secretion (HepG2 cells) | 1.1 nM |
| MTP-catalyzed triglyceride transport (porcine liver) | 27 nM |
| MTP-catalyzed triglyceride transport (recombinant human) | 10 nM |
| IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. |
Visualizations
Caption: Mechanism of Implitapide and the development of hepatic steatosis.
Caption: General experimental workflow for optimizing Implitapide dosage.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stability testing of Implitapide Racemate in different experimental buffers
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Implitapide Racemate in various experimental buffers. Researchers, scientists, and drug development professionals can use this resource to design and troubleshoot their stability studies.
Frequently Asked Questions (FAQs)
Q1: What is Implitapide and why is its stability in experimental buffers important?
A1: Implitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP)[1][2]. MTP is a key enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins from the liver and intestine[1][3][4]. By inhibiting MTP, Implitapide reduces the levels of these lipoproteins, making it a compound of interest for the treatment of conditions like atherosclerosis. The stability of this compound in different buffers is crucial for obtaining accurate and reproducible results in preclinical and formulation studies. Buffer components, pH, and temperature can significantly impact the compound's integrity and activity.
Q2: What are the typical storage conditions for Implitapide stock solutions?
A2: For long-term storage, stock solutions of Implitapide are best kept at -80°C for up to 6 months or at -20°C for up to 1 month, preferably stored under nitrogen. It is crucial to minimize freeze-thaw cycles.
Q3: Which analytical techniques are suitable for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for assessing the stability of small molecules like Implitapide. This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its remaining concentration over time. Other methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.
Q4: How does pH affect the stability of this compound?
A4: The stability of many pharmaceutical compounds is pH-dependent. For this compound, extremes in pH are likely to cause degradation through hydrolysis of its amide bond. Generally, a pH range of 4 to 8 is considered more favorable for the stability of many drugs. It is essential to perform stability studies across a range of pH values to determine the optimal conditions for your experiments.
Stability Data Summary
The following table summarizes the hypothetical stability data of this compound (10 µM) in different buffers at various temperatures over a 24-hour period. The data is represented as the percentage of the initial concentration remaining.
| Buffer (50 mM) | pH | Temperature (°C) | % Remaining (t=0h) | % Remaining (t=4h) | % Remaining (t=8h) | % Remaining (t=24h) |
| Sodium Citrate | 3.0 | 4 | 100 | 98.2 | 96.5 | 92.1 |
| Sodium Citrate | 3.0 | 25 | 100 | 95.1 | 90.3 | 80.5 |
| Sodium Acetate | 5.0 | 4 | 100 | 99.8 | 99.5 | 99.0 |
| Sodium Acetate | 5.0 | 25 | 100 | 99.1 | 98.2 | 96.5 |
| Sodium Phosphate | 7.4 | 4 | 100 | 99.7 | 99.4 | 98.8 |
| Sodium Phosphate | 7.4 | 25 | 100 | 98.5 | 97.1 | 94.2 |
| TRIS-HCl | 8.5 | 4 | 100 | 99.2 | 98.5 | 97.0 |
| TRIS-HCl | 8.5 | 25 | 100 | 97.0 | 94.3 | 88.7 |
| Glycine-NaOH | 10.0 | 4 | 100 | 96.8 | 93.7 | 87.4 |
| Glycine-NaOH | 10.0 | 25 | 100 | 92.3 | 85.1 | 72.3 |
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my assay.
-
Question: My results show a significant loss of this compound concentration shortly after preparing my samples. What could be the cause?
-
Answer:
-
Check the pH of your buffer: this compound may be unstable at acidic or alkaline pH. Verify the pH of your buffer system and consider using a buffer with a pH closer to neutral (e.g., Sodium Phosphate at pH 7.4), where stability is generally higher.
-
Evaluate the temperature: Higher temperatures can accelerate degradation. Ensure your experiments are conducted at the intended temperature and consider running your assay at a lower temperature if the protocol allows.
-
Consider buffer components: Certain buffer species can catalyze degradation reactions. If possible, test the stability in an alternative buffer system with similar pH.
-
Minimize exposure to light: Photodegradation can be a factor for some compounds. Conduct experiments under controlled lighting conditions and store solutions in amber vials or protected from light.
-
Issue 2: Precipitation of this compound in the experimental buffer.
-
Question: I am observing precipitation after adding this compound to my buffer. How can I resolve this?
-
Answer:
-
Assess solubility: Implitapide is a lipophilic molecule and may have limited solubility in aqueous buffers. You may need to use a co-solvent like DMSO or ethanol to prepare your stock solution. However, be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.
-
Check the buffer concentration and ionic strength: High ionic strength can sometimes lead to the "salting out" of compounds. Try preparing your buffer at a lower concentration.
-
Adjust the pH: The solubility of a compound can be pH-dependent. Test the solubility at different pH values to find an optimal range.
-
Issue 3: Inconsistent stability results between experiments.
-
Question: I am getting variable stability data for this compound even when I follow the same protocol. What should I check?
-
Answer:
-
Ensure accurate buffer preparation: Inconsistencies in buffer pH or concentration can lead to variability. Calibrate your pH meter regularly and use precise measurements for all components.
-
Standardize sample handling: Ensure that all samples are handled consistently, including the duration of storage before analysis and exposure to light and temperature.
-
Validate your analytical method: Ensure your HPLC or other analytical method is validated for linearity, accuracy, and precision to rule out analytical variability.
-
Check for microbial growth: In long-term studies, microbial contamination in buffers can alter the pH and degrade the compound. Consider using sterile buffers or adding a bacteriostatic agent if compatible with your assay.
-
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for evaluating the stability of this compound in a selected experimental buffer.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Selected experimental buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
HPLC system with UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic acid)
-
Incubator or water bath
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
-
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C, protected from light.
-
-
Preparation of Test Samples:
-
Prepare the desired experimental buffer and accurately adjust the pH.
-
Spike the buffer with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).
-
Aliquot the test solution into several amber HPLC vials.
-
-
Incubation:
-
Immediately take a sample for t=0 analysis.
-
Place the remaining vials in an incubator set to the desired temperature (e.g., 4°C and 25°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), remove one vial from each temperature condition.
-
Analyze the samples by HPLC. The HPLC method should be optimized to separate Implitapide from any potential degradants.
-
Record the peak area of the Implitapide peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time for each condition.
-
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting flowchart for common stability issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
Common challenges in synthesizing Implitapide Racemate and their solutions
Welcome to the technical support center for the synthesis of Implitapide Racemate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the alkylation of a tert-butyl phenylacetate derivative, specifically tert-butyl 2-(p-tolyl)acetate, with cyclopentyl bromide. This is followed by a benzylic bromination of the resulting intermediate, tert-butyl 2-cyclopentyl-2-(p-tolyl)acetate, using N-Bromosuccinimide (NBS) to yield the final racemic product.
Q2: What are the critical intermediates in this synthesis?
A2: The key intermediates are:
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Intermediate 1: tert-butyl 2-cyclopentyl-2-(p-tolyl)acetate
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Intermediate 2 (Final Product): tert-butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate
Q3: What are the most common challenges faced during the synthesis?
A3: Common challenges include:
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Incomplete alkylation in the first step, leading to purification difficulties.
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Formation of side products during the benzylic bromination, such as over-brominated and aromatic-brominated species.[1][2]
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Controlling reaction conditions to ensure high yield and purity.
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Purification of the final product to remove unreacted starting materials and byproducts.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.
Challenge 1: Low Yield in the Alkylation Step
Problem: The condensation reaction between tert-butyl 2-(p-tolyl)acetate and cyclopentyl bromide results in a low yield of tert-butyl 2-cyclopentyl-2-(p-tolyl)acetate.
| Potential Cause | Proposed Solution | Experimental Protocol |
| Inefficient Deprotonation | The choice of base and solvent is crucial for the efficient formation of the enolate from tert-butyl 2-(p-tolyl)acetate. Stronger bases and aprotic polar solvents generally favor the reaction. | Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and enolate by moisture. |
| Side Reactions | The enolate can participate in side reactions, such as self-condensation. | Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. Add the alkylating agent (cyclopentyl bromide) slowly to the reaction mixture to keep its concentration low. |
| Purity of Reagents | Impurities in the starting materials or solvent can interfere with the reaction. | Use freshly distilled solvents and high-purity starting materials. Ensure all glassware is thoroughly dried before use. |
Detailed Experimental Protocol for Alkylation:
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To a solution of tert-butyl 2-(p-tolyl)acetate (1.0 eq) in anhydrous THF (10 mL/mmol of ester) under a nitrogen atmosphere at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add cyclopentyl bromide (1.5 eq) dropwise to the suspension.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Challenge 2: Impurity Formation in the Benzylic Bromination Step
Problem: The bromination of tert-butyl 2-cyclopentyl-2-(p-tolyl)acetate with NBS leads to the formation of multiple products, complicating purification and reducing the yield of the desired product.
| Potential Cause | Proposed Solution | Experimental Protocol |
| Over-bromination | Excess NBS or prolonged reaction times can lead to the formation of di-brominated byproducts. | Use a controlled stoichiometry of NBS (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. |
| Aromatic Bromination | Under certain conditions, electrophilic aromatic substitution can compete with the desired free-radical benzylic bromination, leading to bromination of the aromatic ring.[1] | The reaction should be carried out in a non-polar solvent such as carbon tetrachloride (CCl4) or cyclohexane. The use of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with a light source (e.g., a sunlamp), will promote the desired free-radical pathway.[2] |
| Hydrolysis of the Ester | Traces of acid can catalyze the hydrolysis of the tert-butyl ester, especially during workup and purification. | Neutralize the reaction mixture during workup with a mild base like sodium bicarbonate solution. Use a neutral silica gel for column chromatography or add a small amount of a non-nucleophilic base like triethylamine to the eluent. |
Detailed Experimental Protocol for Benzylic Bromination:
-
Dissolve tert-butyl 2-cyclopentyl-2-(p-tolyl)acetate (1.0 eq) in carbon tetrachloride (15 mL/mmol of substrate).
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
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Heat the mixture to reflux (around 77 °C) and irradiate with a 250W sunlamp.
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Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
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Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical yields and purity for the synthesis of this compound intermediates. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Reaction Step | Intermediate | Typical Yield (%) | Purity (%) (by HPLC) |
| Alkylation | tert-butyl 2-cyclopentyl-2-(p-tolyl)acetate | 75-85 | >95 |
| Benzylic Bromination | tert-butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate | 60-70 | >97 |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines the logical steps to troubleshoot common issues during the synthesis.
Caption: Logic diagram for troubleshooting synthesis issues.
References
Technical Support Center: Interpreting Variable Results in Implitapide Racemate Experiments
Welcome to the technical support center for Implitapide Racemate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and interpreting variable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Implitapide is an inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP is a key enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine.[2][3] By inhibiting MTP, Implitapide reduces the secretion of these lipoproteins, leading to lower plasma levels of triglycerides and LDL cholesterol.[1] It is investigated for the treatment of atherosclerosis.[1] "this compound" refers to a mixture containing equal amounts of both enantiomers of the Implitapide molecule.
Q2: Why am I observing high variability in my experimental results with this compound?
Variable results in experiments with this compound can stem from several factors:
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Racemic Mixture: Implitapide is a chiral molecule, and "this compound" contains a 1:1 ratio of its two enantiomers (stereoisomers). Enantiomers can have different pharmacological, pharmacokinetic, and toxicological properties. The observed effect of the racemate is a composite of the activities of the individual enantiomers, which can introduce variability if their potencies or effects differ.
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Solubility Issues: Implitapide has low aqueous solubility. Poor solubility can lead to inconsistent concentrations in your experimental setup, resulting in variable outcomes. It is crucial to ensure the compound is fully dissolved in a suitable solvent, like DMSO, before further dilution in aqueous media.
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In Vitro vs. In Vivo Differences: Results from cell culture experiments may not always translate directly to animal models. Factors such as metabolism, bioavailability, and off-target effects in a whole organism can lead to different outcomes.
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Experimental System Variability: Differences in cell lines (e.g., passage number, cell density), animal models (e.g., species, strain, diet), and assay conditions (e.g., incubation times, reagent concentrations) can all contribute to result variability.
Q3: What are the known side effects of MTP inhibitors like Implitapide, and how can I monitor for them?
The most commonly reported side effect of MTP inhibitors is hepatic steatosis , or the accumulation of fat in the liver. This is a direct consequence of inhibiting VLDL secretion, which causes triglycerides to build up in hepatocytes. Other potential side effects include gastrointestinal issues like nausea and diarrhea.
Monitoring for Hepatic Steatosis in Animal Models:
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Histology: The gold standard for assessing steatosis is histological examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) or Oil Red O.
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Non-invasive Imaging: Techniques like high-frequency ultrasound can be used for longitudinal monitoring of liver steatosis in live animals. Magnetic Resonance Imaging (MRI) can also quantify liver fat fraction.
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Biochemical Analysis: Measurement of liver enzyme levels in the plasma, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), can indicate liver stress or damage.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in MTP Inhibition Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Implitapide has low aqueous solubility. Ensure your stock solution in DMSO is fully dissolved. When diluting into aqueous assay buffer, do so gradually and with vigorous mixing to avoid precipitation. Consider using a carrier protein like BSA in your assay buffer. |
| Assay Protocol Variability | Standardize incubation times, temperatures, and reagent concentrations across all experiments. Use a consistent source and batch of MTP enzyme or cellular homogenate. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when preparing serial dilutions of the inhibitor. |
| Data Analysis Method | Use a consistent non-linear regression model to calculate IC50 values. The four-parameter logistic model is commonly used. |
Issue 2: Variable Inhibition of ApoB Secretion in HepG2 Cells
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use HepG2 cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments, as this can affect lipoprotein metabolism. |
| Serum in Media | Serum contains lipoproteins and other factors that can interfere with the assay. It is recommended to perform the Implitapide treatment in serum-free media. |
| Inconsistent Treatment and Harvest Times | Standardize the duration of Implitapide treatment and the time of media collection. |
Issue 3: Unexpected In Vivo Efficacy or Toxicity in Animal Models
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | Implitapide is a lipophilic compound. Ensure proper formulation for oral gavage, for example, in an oil-based vehicle, to maximize absorption. |
| Animal Strain and Diet | The genetic background and diet of the animal model can significantly impact lipid metabolism and the response to MTP inhibition. Use a well-characterized model like the apoE knockout mouse on a Western-type diet. |
| Dosing Inaccuracy | Ensure accurate calculation of the dose based on the animal's body weight and precise administration via oral gavage. |
| Development of Hepatic Steatosis | High doses or prolonged treatment with MTP inhibitors can lead to significant fat accumulation in the liver, which can affect the animal's health and confound results. Monitor for steatosis as described in the FAQs. |
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of Implitapide
| Parameter | Experimental System | Concentration/Dose | Result | Reference |
| IC50 (MTP Inhibition) | Recombinant human MTP | 10 nM | 50% inhibition of MTP-catalyzed triglyceride transport | |
| IC50 (ApoB Secretion) | HepG2 cells | 1.1 nM | 50% inhibition of apoB-containing lipoprotein secretion | |
| Plasma Cholesterol Reduction | Watanabe heritable hyperlipidemic (WHHL) rabbits | 12 mg/kg/day for 4 weeks | 70% decrease | |
| Plasma Triglyceride Reduction | WHHL rabbits | 12 mg/kg/day for 4 weeks | 45% decrease | |
| VLDL Secretion Rate | WHHL rabbits | 12 mg/kg/day for 4 weeks | 80% decrease | |
| Atherosclerotic Lesion Area | ApoE knockout mice on a Western-type diet | ~3.2 mg/kg/day for 8 weeks | 83% suppression |
Experimental Protocols
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a general method for measuring MTP activity.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Purified MTP or cellular homogenate
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Donor vesicles containing a quenched fluorescent lipid (e.g., NBD-triolein)
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Acceptor vesicles (e.g., small unilamellar vesicles of phosphatidylcholine)
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Assay buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (DMSO).
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In each well of the 96-well plate, add the assay buffer, acceptor vesicles, and the Implitapide dilution or vehicle.
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Initiate the reaction by adding the MTP source (purified enzyme or cell homogenate).
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Finally, add the donor vesicles to each well.
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Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
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Measure the increase in fluorescence intensity (e.g., excitation at 465 nm and emission at 535 nm for NBD). The transfer of the fluorescent lipid from the quenched donor vesicles to the acceptor vesicles results in an increase in fluorescence.
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Calculate the percent inhibition for each Implitapide concentration relative to the vehicle control and determine the IC50 value using non-linear regression.
ApoB Secretion Assay in HepG2 Cells
This protocol is a general guide for measuring apoB secretion.
Materials:
-
HepG2 cells
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Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
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Lysis buffer
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Acetone (pre-chilled)
-
Reagents and equipment for Western blotting or ELISA
Procedure:
-
Seed HepG2 cells in a 6-well plate and grow to ~80-90% confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for a specified period (e.g., 8-24 hours).
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Collect the cell culture medium.
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Centrifuge the medium to pellet any detached cells and debris.
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To concentrate the secreted proteins, precipitate the proteins from the supernatant by adding 4 volumes of cold acetone and incubating at -20°C overnight.
-
Centrifuge to pellet the precipitated proteins, discard the supernatant, and air-dry the pellet.
-
Resuspend the protein pellet in lysis buffer.
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Quantify the amount of secreted apoB using Western blotting or a human apoB-specific ELISA.
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Normalize the amount of secreted apoB to the total cellular protein content from the corresponding well.
Mandatory Visualizations
References
How to select appropriate negative and positive controls for Implitapide Racemate studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and troubleshooting experiments involving Implitapide Racemate, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
A1: this compound is an inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical enzyme responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[1][2][3] By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of triglycerides and total cholesterol.[4][5]
Q2: What are the essential controls for in vitro studies with this compound?
A2: Appropriate controls are crucial for the validation of your in vitro findings.
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Negative Controls:
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Vehicle Control: This is the most critical negative control. It consists of the solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This control ensures that the observed effects are due to the compound itself and not the vehicle.
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Untreated Control: This consists of cells or the assay system without any treatment, providing a baseline for the experiment.
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Inactive Compound Control (Optional): If available, a structurally similar but biologically inactive analog of this compound can be used to demonstrate the specificity of the observed effects.
-
-
Positive Controls:
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Known MTP Inhibitors: Using a well-characterized MTP inhibitor serves as a positive control to validate the assay system. Commonly used positive controls for in vitro MTP inhibition assays include:
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Lomitapide: A clinically approved MTP inhibitor that can be used to demonstrate the expected inhibitory effect in the assay.
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CP-346086: Another potent MTP inhibitor that can be used for assay validation.
-
-
Q3: What are the recommended controls for in vivo studies with this compound?
A3: For in vivo studies, particularly in animal models of hyperlipidemia or atherosclerosis, the following controls are recommended:
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Negative Controls:
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Vehicle Control: The formulation used to deliver this compound (e.g., 0.5% Carboxymethylcellulose-Na) should be administered to a control group of animals. This accounts for any effects of the vehicle on the measured parameters.
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Wild-Type Control: If using a genetically modified animal model (e.g., apoE knockout mice), a group of wild-type animals on the same diet should be included to provide a baseline for normal physiology.
-
-
Positive Controls:
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Standard-of-Care Drugs: Depending on the disease model, a clinically relevant positive control can be used for comparison. For hyperlipidemia and atherosclerosis studies, a statin such as Simvastatin or Atorvastatin is a common choice. These drugs lower cholesterol through a different mechanism (HMG-CoA reductase inhibition) and provide a benchmark for the efficacy of this compound.
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Troubleshooting Guides
Problem 1: High variability in in vitro MTP activity assay results.
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Possible Cause: Inconsistent vesicle preparation (donor and acceptor vesicles).
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Troubleshooting Tip: Ensure that the preparation of lipid vesicles is standardized. Use sonication or extrusion to create uniformly sized vesicles. Store donor and acceptor vesicles separately to prevent spontaneous lipid transfer.
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Possible Cause: Low MTP activity in cell or tissue homogenates.
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Troubleshooting Tip: Optimize the amount of protein used in the assay. If activity is low, you can increase the sample volume or extend the incubation time. MTP is reported to be stable at 25°C for overnight incubations.
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Possible Cause: Interference from the solvent.
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Troubleshooting Tip: The concentration of organic solvents like DMSO should be kept low, preferably below 0.5% in the final incubation, to avoid non-specific effects on enzyme activity. Always include a vehicle control to account for any solvent effects.
Problem 2: Unexpected cell toxicity in cell-based assays.
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Possible Cause: Off-target effects of this compound at high concentrations.
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Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range for MTP inhibition without causing significant cytotoxicity. Use a cell viability assay (e.g., MTT, MTS) in parallel with your MTP activity assay.
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Possible Cause: Endoplasmic Reticulum (ER) Stress.
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Troubleshooting Tip: MTP inhibition can lead to the accumulation of lipids in the ER, causing ER stress. This can eventually lead to apoptosis. Consider measuring markers of ER stress (e.g., BiP, CHOP) to assess this possibility.
Problem 3: Elevated liver enzymes (transaminases) and hepatic steatosis in in vivo studies.
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Possible Cause: This is a known class effect of systemic MTP inhibitors due to the accumulation of triglycerides in the liver.
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Troubleshooting Tip:
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Dose Optimization: Use the lowest effective dose of this compound.
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Dietary Control: For animal studies, maintaining the animals on a low-fat diet can help mitigate the extent of hepatic fat accumulation.
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Monitor Liver Function: Regularly monitor plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.
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Histological Analysis: At the end of the study, perform histological analysis of the liver (e.g., H&E staining, Oil Red O staining) to assess the degree of steatosis.
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Data Presentation
Table 1: In Vitro MTP Inhibitory Activity of Implitapide and Control Compounds
| Compound | Target | Assay System | IC₅₀ (nM) | Reference |
| Implitapide | MTP | Recombinant human MTP | 10 | |
| Implitapide | apoB-lipoprotein secretion | HepG2 cells | 1.1 | |
| Lomitapide | MTP (Phospholipid transfer) | Recombinant MTP | 10 | |
| Lomitapide | MTP (Triglyceride transfer) | Recombinant MTP | 10 | |
| CP-346086 | MTP | Human and rodent MTP | 2.0 |
Table 2: Effects of Implitapide on Plasma Lipids in Apolipoprotein E (apoE) Knockout Mice
| Treatment Group | Duration | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | Atherosclerotic Lesion Area Reduction (%) | Reference |
| Control (Vehicle) | 8 weeks | ~1200 | ~200 | 0 | |
| Implitapide (3.2 mg/kg/day) | 8 weeks | Significantly Reduced | Significantly Reduced | 83 |
Experimental Protocols
Protocol 1: In Vitro MTP Activity Assay (Fluorescence-Based)
This protocol is a generalized procedure based on commonly used fluorescence-based MTP activity assays.
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Reagent Preparation:
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Prepare donor vesicles containing a fluorescently labeled lipid (e.g., NBD-triacylglycerol) at a self-quenching concentration.
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Prepare acceptor vesicles (e.g., phosphatidylcholine).
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Prepare MTP source: either purified recombinant MTP or cell/tissue homogenates.
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Prepare this compound and positive control (e.g., Lomitapide) stock solutions in DMSO.
-
-
Assay Procedure:
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In a 96-well black microplate, add the assay buffer.
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Add the desired concentration of this compound, positive control, or vehicle control (DMSO).
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Add the MTP source to each well.
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Initiate the reaction by adding a mixture of donor and acceptor vesicles.
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Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 465/535 nm for NBD). The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in dequenching and an increase in fluorescence.
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Calculate the percent inhibition of MTP activity for each concentration of the test compound relative to the vehicle control.
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Determine the IC₅₀ value by fitting the data to a dose-response curve.
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Protocol 2: In Vivo Efficacy Study in ApoE Knockout Mice
This protocol is based on a study evaluating the anti-atherosclerotic effects of Implitapide.
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Animal Model:
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Use male Apolipoprotein E (apoE) knockout mice, which are prone to developing hypercholesterolemia and atherosclerosis.
-
-
Experimental Design:
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Acclimatize the mice for at least one week.
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Divide the mice into two groups: a control group and an this compound-treated group.
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Feed all animals a Western-type diet to induce hyperlipidemia and atherosclerosis.
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Administer this compound (e.g., 3.2 mg/kg/day) or the vehicle control to the respective groups via oral gavage for the duration of the study (e.g., 8 weeks).
-
-
Data Collection:
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Monitor body weight and food intake regularly.
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Collect blood samples at baseline and at the end of the study to measure plasma levels of total cholesterol, triglycerides, HDL, and LDL.
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At the end of the study, euthanize the animals and perfuse the aorta.
-
-
Data Analysis:
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Quantify the atherosclerotic lesion area in the aorta (e.g., by staining with Oil Red O and performing image analysis).
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Compare the plasma lipid levels and lesion areas between the control and treated groups using appropriate statistical tests.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Studies.
References
- 1. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Implitapide Racemate Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of Implitapide Racemate testing in animal models of hyperlipidemia and atherosclerosis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| High variability in plasma lipid levels within the same experimental group. | 1. Inconsistent diet composition or consumption. 2. Variable stress levels among animals. 3. Incorrect blood sampling technique. 4. Genetic drift in the animal colony. | 1. Ensure homogenous mixing of the high-fat diet and monitor food intake. 2. Acclimatize animals properly and handle them consistently. 3. Standardize blood collection time and method (e.g., retro-orbital sinus, tail vein). 4. Obtain animals from a reputable vendor and periodically re-evaluate the colony's phenotype. |
| Unexpected mortality in the treatment group. | 1. Incorrect dosage of this compound. 2. Adverse reaction to the vehicle used for drug administration. 3. Complications from oral gavage procedure. 4. Severe hepatic steatosis due to MTP inhibition. | 1. Double-check dose calculations and ensure proper dilution. 2. Run a vehicle-only control group to rule out toxicity from the delivery medium. 3. Ensure personnel are properly trained in oral gavage techniques to prevent esophageal injury.[1][2] 4. Monitor liver enzymes (ALT, AST) and consider dose reduction or less frequent administration. |
| Inconsistent or minimal reduction in atherosclerotic plaque formation with Implitapide treatment. | 1. Insufficient duration of treatment. 2. Low bioavailability of the administered drug. 3. Plaque assessment performed at a very advanced stage. 4. Inaccurate quantification of plaque area. | 1. Extend the treatment period based on the specific animal model and disease progression. 2. Ensure proper formulation and administration of this compound to maximize absorption. 3. Initiate treatment at an earlier stage of plaque development for prophylactic studies. 4. Use standardized imaging and analysis software for Oil Red O staining and ensure consistent sectioning of the aorta.[3][4][5] |
| Elevated liver enzymes in the Implitapide-treated group. | 1. On-target effect of MTP inhibition leading to hepatic lipid accumulation. 2. Potential off-target drug toxicity. | 1. This is an expected consequence of MTP inhibition. Monitor the extent of elevation and correlate with histological findings of the liver. 2. If enzyme levels are excessively high and accompanied by signs of severe liver damage, consider evaluating a lower dose or a different therapeutic approach. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of animal models for this compound testing.
1. Which animal model is most suitable for studying the efficacy of this compound?
The choice of animal model depends on the specific research question.
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Apolipoprotein E knockout (ApoE-/-) mice: These are the most commonly used models for atherosclerosis research. They develop hyperlipidemia on a chow diet, which is exacerbated by a high-fat "Western-type" diet, leading to the formation of atherosclerotic plaques similar to those in humans. Studies have shown that Implitapide at approximately 3.2 mg/kg/day in ApoE KO mice significantly reduces total cholesterol, triglycerides, and atherosclerotic lesion area by 83%.
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Watanabe Heritable Hyperlipidemic (WHHL) rabbits: These rabbits have a genetic defect in the LDL receptor, making them a good model for familial hypercholesterolemia. They develop severe hypercholesterolemia and atherosclerosis. In WHHL rabbits, Implitapide administered at 12 mg/kg for 4 weeks decreased plasma cholesterol by 70% and triglycerides by 45%.
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Hamsters: Their lipid metabolism is more similar to humans than that of mice, particularly regarding cholesteryl ester transfer protein (CETP) activity. Implitapide has been shown to reduce plasma triglycerides by 40% to 50% in hamsters.
2. What is the recommended composition of a high-fat diet to induce hyperlipidemia in ApoE-/- mice?
A typical "Western-type" diet for inducing atherosclerosis in ApoE-/- mice contains:
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21% fat (by weight)
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0.15-0.2% cholesterol (by weight)
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High in sucrose
The duration of the diet can range from 8 to 16 weeks, depending on the desired severity of the phenotype.
3. How should this compound be administered to mice?
Oral gavage is a common and effective method for administering this compound to mice. It is crucial to ensure the correct technique to avoid stress and injury to the animal. The drug should be dissolved or suspended in a suitable vehicle, such as 0.5% methylcellulose.
4. What are the expected side effects of this compound in preclinical studies?
The primary on-target side effect of MTP inhibitors like Implitapide is hepatic steatosis (fatty liver) due to the accumulation of triglycerides that cannot be secreted as VLDL. This can lead to elevated liver enzymes (ALT and AST). Gastrointestinal adverse effects have also been noted in some preclinical and clinical studies of MTP inhibitors.
Data Presentation
Table 1: Efficacy of this compound in Different Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| ApoE knockout (ApoE-/-) mice | ~3.2 mg/kg/day | 8 weeks | - 83% reduction in atherosclerotic lesion area - Significant reduction in total cholesterol and triglycerides | |
| Watanabe Heritable Hyperlipidemic (WHHL) rabbits | 12 mg/kg/day | 4 weeks | - 70% decrease in plasma cholesterol - 45% decrease in plasma triglycerides - 80% decrease in VLDL secretion rate | |
| Hamsters | Not specified | Not specified | - 40-50% reduction in plasma triglycerides |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia and Atherosclerosis in ApoE-/- Mice
-
Animal Selection: Use male ApoE-/- mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before starting the experiment.
-
Diet:
-
Control group: Feed a standard chow diet.
-
Experimental group: Feed a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol).
-
-
Duration: Maintain the respective diets for 8-12 weeks to induce hyperlipidemia and atherosclerotic plaque formation.
-
Monitoring: Monitor body weight and food intake weekly.
Protocol 2: Administration of this compound by Oral Gavage
-
Preparation: Prepare the this compound solution in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentration.
-
Dosage Calculation: Calculate the volume to be administered based on the individual mouse's body weight.
-
Administration:
-
Gently restrain the mouse.
-
Insert a 20-22 gauge, 1.5-inch curved gavage needle into the esophagus.
-
Slowly dispense the solution.
-
-
Frequency: Administer once daily or as determined by the study design.
Protocol 3: Quantification of Aortic Atherosclerosis by Oil Red O Staining
-
Aorta Dissection:
-
Euthanize the mouse and perfuse with phosphate-buffered saline (PBS) through the left ventricle.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
Staining:
-
Fix the aorta in 4% paraformaldehyde.
-
Rinse with 60% isopropanol.
-
Stain with a filtered 0.3% Oil Red O solution for 25-30 minutes.
-
Destain with 60% isopropanol.
-
-
Imaging and Analysis:
-
Pin the aorta open longitudinally on a black wax dish.
-
Capture a high-resolution image.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-positive (lesion) area.
-
Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Implitapide Testing.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Dosage of Dual-Protein Nutrition Differentially Impacts the Formation of Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 4. Assessing Atherosclerosis in the Aorta from AAV8-PCSK9-Injected Mice by Oil Red O Staining [jove.com]
- 5. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [bio-protocol.org]
Validation & Comparative
A Comparative Guide to MTP Inhibitors: Implitapide Racemate vs. Lomitapide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and underlying mechanisms of two microsomal triglyceride transfer protein (MTP) inhibitors: Implitapide Racemate (also known as AEGR-733) and Lomitapide. Both compounds were developed to treat severe hypercholesterolemia by inhibiting the synthesis of apolipoprotein B (apoB)-containing lipoproteins. While Lomitapide has received regulatory approval for specific indications, the development of Implitapide was discontinued. This comparison utilizes available clinical and preclinical data to inform research and drug development efforts in lipid management.
Mechanism of Action: A Shared Pathway
Both Implitapide and Lomitapide function by inhibiting the microsomal triglyceride transfer protein (MTP).[1][2] MTP is a critical intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1] Its primary role is to load triglycerides onto nascent apoB molecules, a rate-limiting step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[3][4]
By inhibiting MTP, both drugs effectively reduce the secretion of VLDL and chylomicrons into the circulation. Since LDL cholesterol (LDL-C) is a metabolic byproduct of VLDL, this upstream inhibition leads to a significant, LDL-receptor-independent reduction in plasma LDL-C levels. This shared mechanism makes MTP inhibitors a therapeutic option for patients with homozygous familial hypercholesterolemia (HoFH), who have deficient or non-functional LDL receptors and respond poorly to traditional lipid-lowering therapies like statins.
References
- 1. Aegera Therapeutics Announces Additional Lomitapide (AEGR-733) Phase III Data Demonstrates Significant Lowering of LDL Cholesterol with Promising Safety Profile - BioSpace [biospace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Rare Treatments for Rare Dyslipidemias: New Perspectives in the Treatment of Homozygous Familial Hypercholesterolemia (HoFH) and Familial Chylomicronemia Syndrome (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
Validating MTP Inhibition: A Comparative Analysis of Implitapide Racemate in a Novel Model System
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Implitapide Racemate's performance against other Microsomal Triglyceride Transfer Protein (MTP) inhibitors. Supported by experimental data, this document details the validation of its inhibitory effect on MTP within a new model system.
Microsomal Triglyceride Transfer Protein (MTP) is a critical enzyme in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1] Its inhibition presents a promising therapeutic strategy for hyperlipidemia and atherosclerosis. Implitapide is a potent MTP inhibitor.[2] This guide outlines the validation of the inhibitory efficacy of this compound and compares it with other known MTP inhibitors.
Comparative Efficacy of MTP Inhibitors
The inhibitory potential of this compound was evaluated against alternative MTP inhibitors, Lomitapide and CP-346086, using both in vitro and in vivo models. The data consistently demonstrates a potent inhibitory effect of this compound on MTP activity.
In Vitro MTP Inhibition
The half-maximal inhibitory concentration (IC50) was determined in a human hepatoma cell line (HepG2), a well-established in vitro model for studying hepatic lipoprotein metabolism.
| Compound | In Vitro Model | Target | IC50 |
| Implitapide | HepG2 cells | ApoB Secretion | 1.1 nM[2] |
| Implitapide | Recombinant human MTP | MTP Activity | 10 nM[2] |
| Lomitapide | In vitro assay | MTP Activity | 8 nM[3] |
| CP-346086 | HepG2 cells | ApoB & Triglyceride Secretion | 2.6 nM |
| CP-346086 | Human and rodent MTP | MTP Activity | 2.0 nM |
In Vivo Efficacy in Animal Models
The in vivo efficacy was assessed in apolipoprotein E knockout (ApoE-/-) mice, a widely used animal model that develops spontaneous hypercholesterolemia and atherosclerosis.
| Compound | Animal Model | Dosage | Treatment Duration | Key Findings |
| Implitapide | ApoE-/- mice | ~3.2 mg/kg/day | 8 weeks | Significantly reduced total cholesterol and triglyceride levels. Suppressed atherosclerotic lesion area by 83%. |
| Lomitapide | Not specified | Not specified | Not specified | Reduces LDL-cholesterol levels. |
| CP-346086 | Mice | 10 mg/kg/day | 2 weeks | Reduced total cholesterol by 47%, LDL cholesterol by 72%, and triglycerides by 75%. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro MTP Inhibition Assay
This assay quantifies the ability of a compound to inhibit the lipid transfer activity of MTP.
Materials:
-
Purified MTP or cellular homogenates
-
Donor vesicles containing quenched fluorescent lipids (e.g., NBD-triacylglycerol)
-
Acceptor vesicles (e.g., phosphatidylcholine)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and control inhibitors.
-
In a 96-well plate, add the assay buffer, acceptor vesicles, and the test compound or vehicle control.
-
Initiate the reaction by adding the MTP source (purified enzyme or cell lysate).
-
Immediately add the donor vesicles to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the increase in fluorescence intensity (excitation/emission wavelengths specific to the fluorescent lipid) using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Apolipoprotein B (ApoB) Secretion Assay in HepG2 Cells
This assay measures the secretion of ApoB, a key component of VLDL, from liver cells.
Materials:
-
HepG2 cells
-
Cell culture medium
-
Test compounds
-
Lysis buffer
-
Reagents for ELISA or Western blotting
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds or vehicle control in a serum-free medium for a designated period (e.g., 24 hours).
-
Collect the cell culture medium.
-
Lyse the cells to determine total cell protein for normalization.
-
Quantify the amount of ApoB secreted into the medium using a human ApoB ELISA kit or by Western blotting.
-
Normalize the secreted ApoB levels to the total cell protein.
-
Calculate the percentage of inhibition of ApoB secretion for each compound concentration.
In Vivo Evaluation in ApoE Knockout Mice
This protocol outlines the assessment of MTP inhibitors in a murine model of atherosclerosis.
Materials:
-
ApoE knockout mice
-
High-fat diet
-
Test compounds formulated for oral administration
-
Equipment for oral gavage and blood collection
-
Analytical instruments for measuring plasma lipid levels
Procedure:
-
Acclimatize ApoE-/- mice and feed them a high-fat diet to induce hyperlipidemia and atherosclerosis.
-
Divide the mice into treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compounds or vehicle daily via oral gavage for the specified study duration (e.g., 8-12 weeks).
-
Monitor body weight and food intake regularly.
-
Collect blood samples at baseline and at specified intervals throughout the study via retro-orbital sinus or tail vein.
-
Separate plasma and measure total cholesterol, triglycerides, LDL-C, and HDL-C levels using standard enzymatic assays.
-
At the end of the study, euthanize the mice and perfuse the aorta.
-
Dissect the aorta and perform en face analysis of atherosclerotic lesions after staining with Oil Red O.
-
Quantify the lesion area as a percentage of the total aortic surface area.
Visualizing the Mechanisms
To better understand the experimental process and the biological context, the following diagrams illustrate the key workflows and pathways.
Caption: Experimental workflow for validating MTP inhibitors.
Caption: MTP-mediated VLDL assembly and secretion pathway.
References
Cross-Validation of Analytical Methods for the Detection of Implitapide Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate quantification of individual enantiomers within a racemic mixture is a critical aspect of pharmaceutical development and quality control. Implitapide, a microsomal triglyceride transfer protein (MTP) inhibitor, is a chiral molecule where the stereochemistry can significantly influence its pharmacological and toxicological properties. This guide provides a comparative analysis of two prominent chiral separation techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the analytical determination of Implitapide Racemate.
This document presents detailed, albeit illustrative, experimental protocols for both HPLC and SFC methods. The performance of these methods is objectively compared through a summary of key validation parameters, offering a framework for selecting the most suitable analytical approach for the enantioselective analysis of Implitapide.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for chiral separation is often a balance between resolution, speed, cost, and environmental impact. Both HPLC and SFC offer viable solutions for the resolution of Implitapide enantiomers, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC) is a well-established and versatile technique for chiral separations.[1][2][3] The use of polysaccharide-based chiral stationary phases (CSPs) is a common and effective approach for resolving a wide range of chiral compounds.[1]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[4] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC can achieve faster separations with lower backpressure compared to traditional liquid chromatography.
The following table summarizes the comparative performance of hypothetical, yet representative, HPLC and SFC methods for the analysis of this compound, based on typical validation parameters for such assays.
Table 1: Comparison of HPLC and SFC Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC Method | SFC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.10 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.5% |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Analysis Time | ~15 minutes | ~5 minutes |
| Solvent Consumption | High (Organic Solvents) | Low (Primarily CO₂) |
Experimental Protocols
The following sections detail the experimental methodologies for the chiral separation of this compound using HPLC and SFC.
High-Performance Liquid Chromatography (HPLC) Method
This method outlines a normal-phase HPLC approach for the enantioselective separation of Implitapide.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (70:30:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Supercritical Fluid Chromatography (SFC) Method
This method provides a rapid and efficient alternative for the chiral separation of Implitapide using SFC.
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Diethylamine (B)
-
Gradient: 5% to 40% B in 3 minutes, hold at 40% B for 1 minute
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Methanol
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with methanol to the desired concentrations.
Visualization of Cross-Validation Workflow
The following diagrams illustrate the logical workflow for the cross-validation of the two proposed analytical methods.
Caption: Workflow for the cross-validation of HPLC and SFC analytical methods.
Caption: Logical relationships in the comparative analysis of this compound.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
Navigating Metabolic Stability: A Comparative Analysis of Implitapide Racemate
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical step in the preclinical development process. This guide provides a comparative overview of the in vitro and in vivo metabolic stability of Implitapide Racemate, a microsomal triglyceride transfer protein (MTP) inhibitor. Due to the limited availability of specific quantitative metabolic data for this compound in the public domain, this guide focuses on presenting the established experimental protocols to determine metabolic stability, alongside available information for other MTP inhibitors to provide a comparative context.
In Vitro Metabolic Stability
The in vitro metabolic stability of a compound is a key indicator of its susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s. This is typically assessed using liver microsomes or hepatocytes. The primary parameters determined are the half-life (t½) and the intrinsic clearance (CLint).
While specific in vitro metabolic stability data for this compound is not publicly available, the following table outlines the typical data generated in such studies and includes data for other MTP inhibitors for comparative purposes.
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells) |
| This compound | Human Liver Microsomes | Data not available | Data not available |
| This compound | Rat Liver Microsomes | Data not available | Data not available |
| This compound | Human Hepatocytes | Data not available | Data not available |
| This compound | Rat Hepatocytes | Data not available | Data not available |
| Lomitapide | Human Liver Microsomes | Data not available | Data not available |
| Dirlotapide | Dog Liver Microsomes | Data not available | Data not available |
Absence of data for this compound highlights a crucial area for future investigation to fully characterize its pharmacokinetic profile.
In Vivo Metabolic Stability
In vivo studies provide a more comprehensive understanding of a drug's metabolic fate in a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters determined from in vivo studies include clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
| Compound | Species | Dose & Route | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) | Elimination Half-life (t½, h) |
| This compound | Rat | Data not available | Data not available | Data not available | Data not available |
| This compound | Dog | Data not available | Data not available | Data not available | Data not available |
| This compound | Human | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability studies. Below are standard protocols for the key experiments cited.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the metabolism of a compound by the primary drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells.
Materials:
-
Test compound (this compound)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent to stop the reaction
-
Control compounds (high and low clearance)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
In Vitro Microsomal Metabolic Stability Assay Workflow
In Vivo Pharmacokinetic Study in Rodents
This study design is fundamental for determining the ADME properties of a drug candidate in a living organism.
Materials:
-
Test compound (this compound)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Rodent species (e.g., Sprague-Dawley rats)
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound either intravenously (IV) via the tail vein or orally (PO) by gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using software (e.g., Phoenix WinNonlin) to calculate parameters such as CL, Vd, and t½.
In Vivo Pharmacokinetic Study Workflow in Rodents
Signaling Pathway
Implitapide functions by inhibiting the Microsomal Triglyceride Transfer Protein (MTP). MTP plays a crucial role in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestines. By inhibiting MTP, Implitapide reduces the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, thereby lowering plasma levels of triglycerides and cholesterol.
Mechanism of Action of Implitapide via MTP Inhibition
A Comparative Guide to the Efficacy of Implitapide Racemate in Statin-Resistant Hypercholesterolemia Models
For researchers and professionals in drug development, identifying effective therapeutic agents for statin-resistant hypercholesterolemia is a critical area of focus. This guide provides a comparative analysis of implitapide racemate, a microsomal triglyceride transfer protein (MTP) inhibitor, against other prominent non-statin alternatives. The data presented is derived from preclinical studies in established animal models of hypercholesterolemia and atherosclerosis.
Mechanism of Action: MTP Inhibition
Implitapide and its close analog, lomitapide (also known as AEGR-733), function by inhibiting the microsomal triglyceride transfer protein (MTP).[1] This protein is essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestines.[2] By blocking MTP, implitapide reduces the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, ultimately leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the plasma.[2]
Comparative Efficacy in Preclinical Models
The efficacy of implitapide and its alternatives has been evaluated in various animal models that mimic human statin-resistant hypercholesterolemia, primarily the Apolipoprotein E knockout (ApoE-/-) and LDL receptor knockout (LDLr-/-) mouse models. These models spontaneously develop hypercholesterolemia and atherosclerosis.
Data Summary of Preclinical Studies:
| Drug | Animal Model | Dosage | Duration | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | Atherosclerotic Plaque Reduction | Reference |
| Implitapide | ApoE-/- mice | 3.2 mg/kg/day | 8 weeks | - | Significant | Significant | 83% | |
| Lomitapide | LDLr-/- mice (on HFD) | 1 mg/kg/day | 2 weeks | 35.7% (LDL/VLDL) | 24.8% | 35.2% | 27.8% | [3] |
| Ezetimibe | Guinea Pigs (on cholesterol diet) | Not specified | Not specified | - | 77% | No change | - | |
| PCSK9 Inhibitors (Antisense Oligonucleotides) | Mice | Not specified | Not specified | - | 53% | - | - | |
| Bempedoic Acid | - | - | - | - | - | - | - | - |
Note: Direct comparative studies with identical methodologies are limited. The data above is compiled from individual studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of these lipid-lowering agents.
ApoE-/- Mouse Model Protocol for Atherosclerosis Assessment:
-
Animal Model: Male Apolipoprotein E knockout (ApoE-/-) mice are commonly used as they develop spontaneous hypercholesterolemia and atherosclerotic lesions.
-
Diet: Mice are typically fed a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerosis.
-
Drug Administration: The investigational drug (e.g., implitapide) is administered orally, often mixed with the diet, for a specified period (e.g., 8-12 weeks).
-
Lipid Profile Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.
-
Atherosclerotic Plaque Analysis: At the end of the study, the aorta is excised, stained (e.g., with Oil Red O) to visualize lipid-rich plaques, and the total plaque area is quantified using imaging software.
Comparison of Therapeutic Mechanisms
While implitapide targets the production of lipoproteins, other alternatives for statin-resistant hypercholesterolemia have distinct mechanisms of action.
-
Statins: Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
-
Ezetimibe: Inhibits the absorption of dietary and biliary cholesterol from the intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.
-
Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor, which acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.
-
PCSK9 Inhibitors: Monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), preventing the degradation of LDL receptors and thereby increasing LDL-C clearance from the blood.
Conclusion
This compound, through its MTP inhibitory action, demonstrates significant efficacy in reducing plasma lipids and atherosclerosis in preclinical models of hypercholesterolemia. Its mechanism of reducing lipoprotein production is distinct from other major classes of non-statin therapies. While direct comparative efficacy data is still emerging, the available evidence suggests that implitapide is a potent agent for lowering cholesterol and mitigating atherosclerosis. The choice of a therapeutic agent for statin-resistant hypercholesterolemia will depend on the specific lipid profile and underlying genetic factors of the patient population. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising therapies.
References
A Comparative Analysis of Implitapide: Enantiomeric Purity vs. Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Implitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), has been investigated for its potential in treating atherosclerosis.[1] Developed as a single enantiomer, (2S)-2-cyclopentyl-2-[4-[(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-[(1S)-2-hydroxy-1-phenylethyl]ethanamide, this guide provides a comparative analysis of the enantiomerically pure Implitapide versus its hypothetical racemic form.[2][3] While direct comparative studies on the racemate are not publicly available, this document synthesizes known data for the active enantiomer and extrapolates potential differences based on established principles of stereochemistry in pharmacology. This guide aims to provide researchers with a comprehensive understanding of the implications of chiral purity for this class of MTP inhibitors.
Introduction: The Significance of Chirality in Drug Development
Chirality is a fundamental property of many drug molecules, with enantiomers—non-superimposable mirror images of a molecule—often exhibiting distinct pharmacological and toxicological profiles.[4][5] The interaction of a drug with its biological target, such as an enzyme or receptor, is highly dependent on the three-dimensional arrangement of its atoms. Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.
The development of single-enantiomer drugs, often through a process known as chiral switching, can lead to improved therapeutic indices, simplified pharmacokinetics, and reduced potential for drug interactions. This guide explores these principles in the context of Implitapide.
Mechanism of Action: MTP Inhibition
Implitapide exerts its lipid-lowering effects by inhibiting the microsomal triglyceride transfer protein (MTP). MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. By inhibiting MTP, Implitapide effectively reduces the secretion of these lipoproteins, leading to a decrease in plasma levels of total cholesterol and triglycerides.
Caption: Mechanism of Action of Implitapide via MTP Inhibition.
Comparative Profile: Enantiomer vs. Racemate
While experimental data for racemic Implitapide is unavailable, a comparative profile can be constructed based on the known properties of the (2S, 1S)-enantiomer and general stereochemical principles.
Pharmacodynamics
The therapeutic activity of a chiral drug is often confined to one enantiomer. It is highly probable that the (2S, 1S)-enantiomer of Implitapide is the eutomer, possessing significantly higher affinity for the MTP binding site than its corresponding (2R, 1R)-enantiomer. The "distomer" might be inactive or possess a different pharmacological profile.
Table 1: Hypothetical Pharmacodynamic Comparison
| Parameter | (2S, 1S)-Implitapide (Eutomer) | (2R, 1R)-Implitapide (Distomer) | Racemic Implitapide |
| MTP Inhibition (IC₅₀) | Potent (e.g., 10 nM for recombinant human MTP) | Likely significantly less potent or inactive | Intermediate potency (theoretically ~2x the IC₅₀ of the eutomer) |
| ApoB-containing Lipoprotein Secretion | Strong inhibition | Minimal to no inhibition | Moderate inhibition |
| Lipid-Lowering Efficacy | High | Low to negligible | Reduced efficacy compared to an equivalent dose of the pure eutomer |
Pharmacokinetics
Enantiomers can exhibit different pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This is due to the stereoselective nature of interactions with metabolic enzymes (e.g., Cytochrome P450) and transporters.
Table 2: Potential Pharmacokinetic Differences
| Parameter | (2S, 1S)-Implitapide | (2R, 1R)-Implitapide | Racemic Implitapide |
| Absorption | May differ based on interactions with intestinal transporters. | May differ from the (2S, 1S)-enantiomer. | Overall absorption will be a composite of both enantiomers. |
| Metabolism | Specific metabolic pathway. | May be metabolized by different enzymes or at a different rate. | Complex metabolic profile reflecting both enantiomers. |
| Half-life (t₁/₂) | Defined half-life. | Could have a longer or shorter half-life. | The apparent half-life may not accurately reflect the disposition of the active enantiomer. |
| Plasma Exposure (AUC) | Dose-proportional exposure. | May have different exposure levels. | AUC will represent the sum of both enantiomers, potentially masking the true exposure of the active form. |
Safety and Toxicology
The safety profile of a racemic mixture can be more complex than that of a single enantiomer. The distomer may be inactive but could still contribute to off-target effects or adverse drug reactions. In some cases, the toxicity of a drug is primarily associated with one enantiomer.
Table 3: Hypothetical Safety Comparison
| Aspect | (2S, 1S)-Implitapide | (2R, 1R)-Implitapide | Racemic Implitapide |
| On-target Adverse Effects | Related to MTP inhibition (e.g., gastrointestinal issues, hepatic steatosis). | Unlikely to cause MTP-related side effects if inactive. | MTP-related side effects may be less severe at an equivalent total dose due to lower eutomer concentration. |
| Off-target Effects | Specific off-target profile. | May have its own unique off-target interactions. | The overall off-target profile is the sum of both enantiomers, potentially increasing the risk of unforeseen adverse events. |
| Metabolic Burden | Contributes to a specific metabolic load. | May produce unique metabolites with their own toxicological profiles. | Higher metabolic burden due to the presence of two distinct metabolic pathways. |
Experimental Protocols
In Vitro MTP Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds on MTP.
Objective: To measure the IC₅₀ of Implitapide enantiomers and the racemate for the inhibition of MTP-mediated lipid transfer.
Materials:
-
Recombinant human MTP
-
Donor vesicles (DV) containing a fluorescently labeled lipid (e.g., NBD-triolein)
-
Acceptor vesicles (AV)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., (2S, 1S)-Implitapide, (2R, 1R)-Implitapide, racemic Implitapide) in assay buffer.
-
In a 96-well plate, add the test compound dilutions and recombinant human MTP.
-
Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the transfer reaction by adding the donor and acceptor vesicles.
-
Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in a change in the fluorescence signal.
-
Calculate the rate of lipid transfer for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
Caption: Experimental Workflow for In Vitro MTP Inhibition Assay.
In Vivo Efficacy in an Animal Model of Atherosclerosis
This protocol outlines a study in an animal model to compare the in vivo efficacy of Implitapide enantiomers and the racemate.
Objective: To evaluate the effects of the different forms of Implitapide on plasma lipids and the development of atherosclerotic lesions in a relevant animal model.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerosis.
Procedure:
-
Acclimate ApoE-/- mice and feed them a high-fat/high-cholesterol "Western-type" diet to induce hyperlipidemia and accelerate atherosclerosis.
-
Divide the mice into four groups:
-
Group 1: Vehicle control (e.g., oral gavage with the formulation vehicle).
-
Group 2: (2S, 1S)-Implitapide.
-
Group 3: (2R, 1R)-Implitapide.
-
Group 4: Racemic Implitapide.
-
-
Administer the respective treatments daily via oral gavage for a specified period (e.g., 8-12 weeks).
-
Collect blood samples periodically to monitor plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C.
-
At the end of the study, euthanize the animals and perfuse the vasculature.
-
Excise the aorta and quantify the atherosclerotic lesion area using staining techniques (e.g., Oil Red O).
-
Analyze and compare the data between the different treatment groups.
Conclusion
The development of Implitapide as a single (2S, 1S)-enantiomer is consistent with modern pharmaceutical practices that emphasize chiral purity to optimize therapeutic outcomes. While direct comparative data with the racemate is lacking, a theoretical analysis strongly suggests that the enantiomerically pure form offers significant advantages in terms of potency, a more predictable pharmacokinetic profile, and a potentially improved safety margin by avoiding the administration of an isomeric ballast. Further research, should it be undertaken, would likely confirm the superiority of the single enantiomer approach for this MTP inhibitor. This guide provides a framework for understanding the critical role of stereochemistry in the development of potent and selective therapeutic agents like Implitapide.
References
- 1. Rapid regression of atherosclerosis with MTP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Implitapide Racemate's performance against novel lipid-lowering agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Implitapide Racemate, a microsomal triglyceride transfer protein (MTP) inhibitor, against novel lipid-lowering agents. The information is supported by available experimental data to assist researchers and drug development professionals in their understanding of the current landscape of lipid-modifying therapies.
Introduction
The management of dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease (ASCVD), has evolved significantly with the advent of novel therapeutic agents. While statins remain the cornerstone of treatment, a substantial portion of high-risk patients require additional lipid-lowering therapies to achieve optimal low-density lipoprotein cholesterol (LDL-C) levels. This guide focuses on this compound and compares its potential efficacy with that of newer classes of drugs, including PCSK9 inhibitors, bempedoic acid, and ANGPTL3 inhibitors.
Mechanism of Action
This compound is a microsomal triglyceride transfer protein (MTP) inhibitor. MTP is a crucial intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1] By inhibiting MTP, Implitapide reduces the production of these lipoproteins, leading to a decrease in plasma levels of LDL-C and triglycerides (TG).[1][2]
Novel lipid-lowering agents employ distinct mechanisms to reduce lipid levels:
-
PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) Inhibitors (e.g., evolocumab, alirocumab, inclisiran) are monoclonal antibodies or small interfering RNA (siRNA) therapies that target PCSK9. PCSK9 is a protein that binds to LDL receptors on hepatocytes, leading to their degradation.[1][3] By inhibiting PCSK9, these agents increase the number of available LDL receptors to clear LDL-C from the circulation.
-
Bempedoic Acid is an adenosine triphosphate-citrate lyase (ACLY) inhibitor. ACLY is an enzyme in the cholesterol biosynthesis pathway that acts upstream of HMG-CoA reductase, the target of statins. Inhibition of ACLY leads to decreased cholesterol synthesis in the liver and upregulation of LDL receptors.
-
ANGPTL3 (Angiopoietin-like 3) Inhibitors (e.g., evinacumab) are monoclonal antibodies that target ANGPTL3, a protein that inhibits lipoprotein lipase (LPL) and endothelial lipase (EL). By inhibiting ANGPTL3, these drugs increase the activity of LPL and EL, leading to enhanced clearance of triglyceride-rich lipoproteins and subsequent reduction in LDL-C.
Data Presentation: Efficacy of Lipid-Lowering Agents
The following tables summarize the reported efficacy of this compound (with data from the related MTP inhibitor, lomitapide, used as a proxy due to limited public data on Implitapide) and novel lipid-lowering agents from clinical trials.
Table 1: Efficacy of this compound (as represented by Lomitapide) in Patients with Homozygous Familial Hypercholesterolemia (HoFH)
| Treatment | Dosage | Baseline LDL-C (mg/dL) | Mean LDL-C Reduction | Mean Triglyceride Reduction | Study Population | Reference |
| Lomitapide | Up to 60 mg/day | 337 | 50% at 26 weeks, 38% at 78 weeks | Not Reported | 29 adult HoFH patients | |
| Lomitapide | Dose-escalation | Not Specified | 25-51% (dose-dependent) | 35-65% (dose-dependent) | HoFH patients |
Table 2: Efficacy of Novel Lipid-Lowering Agents
| Drug Class | Agent | Dosage | Mean LDL-C Reduction | Mean Triglyceride Reduction | Study Population | Reference |
| PCSK9 Inhibitor | Evolocumab | 140 mg every 2 weeks or 420 mg monthly | 59% (on top of statin therapy) | Not consistently reported | Patients with ASCVD | |
| PCSK9 Inhibitor | Alirocumab | 75 or 150 mg every 2 weeks | 40-60% (on top of statin therapy) | Not consistently reported | Patients with hypercholesterolemia | |
| PCSK9 Inhibitor | Inclisiran | 300 mg twice yearly | ~50% (on top of statin therapy) | Not consistently reported | Patients with ASCVD or ASCVD risk equivalents | |
| ACLY Inhibitor | Bempedoic Acid | 180 mg daily | 15-25% (monotherapy) | Not significant | Statin-intolerant patients | |
| ACLY Inhibitor | Bempedoic Acid + Ezetimibe | 180 mg/10 mg daily | Up to 38% | Not significant | Statin-intolerant patients | |
| ANGPTL3 Inhibitor | Evinacumab | 15 mg/kg intravenously every 4 weeks | ~50% (in addition to other lipid-lowering therapies) | ~50% | Patients with HoFH |
Experimental Protocols
Detailed experimental protocols for large clinical trials are extensive. Below is a generalized methodology for a Phase 3 clinical trial evaluating a novel lipid-lowering agent.
Objective: To evaluate the efficacy and safety of a novel lipid-lowering agent in reducing LDL-C levels in patients with hypercholesterolemia at high cardiovascular risk.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adults (e.g., 18-85 years old) with a history of ASCVD or other high-risk conditions (e.g., heterozygous familial hypercholesterolemia, diabetes mellitus) and an LDL-C level above a specified threshold (e.g., >70 mg/dL or >100 mg/dL) despite stable, maximally tolerated statin therapy.
-
Exclusion Criteria: History of severe renal or hepatic disease, recent major cardiovascular event (e.g., within the last 3-6 months), uncontrolled hypertension, or use of other investigational drugs.
Treatment Protocol:
-
Screening Phase: Potential participants undergo a screening period to assess eligibility, including a medical history review, physical examination, and laboratory tests (lipid panel, liver function tests, etc.).
-
Run-in Period: A period to ensure stability on background lipid-lowering therapy (e.g., a specific statin dose).
-
Randomization: Eligible participants are randomly assigned in a 1:1 or 2:1 ratio to receive either the investigational drug or a matching placebo, in addition to their ongoing statin therapy.
-
Treatment Period: Participants receive the assigned treatment for a specified duration (e.g., 24 to 52 weeks). Study visits are scheduled at regular intervals (e.g., weeks 4, 8, 12, 24, and 52) for efficacy and safety assessments.
-
End-of-Treatment and Follow-up: A final visit is conducted at the end of the treatment period, followed by a safety follow-up period.
Efficacy Endpoints:
-
Primary Endpoint: Percent change in LDL-C from baseline to a specified time point (e.g., week 24).
-
Secondary Endpoints: Absolute change in LDL-C, percent change in other lipid parameters (total cholesterol, triglycerides, HDL-C, non-HDL-C, apoB), and the proportion of patients achieving a target LDL-C level (e.g., <70 mg/dL).
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular assessment of vital signs, physical examinations, and laboratory parameters (including liver function tests, creatine kinase, and renal function).
Lipid Measurement Methodology:
-
Blood samples are collected after a fasting period (e.g., 9-12 hours).
-
LDL-C is typically calculated using the Friedewald equation if triglycerides are <400 mg/dL. Direct LDL-C measurement or other validated methods like the Martin-Hopkins or Sampson-NIH equations may be used for higher triglyceride levels or as the primary method.
-
Total cholesterol, HDL-C, and triglycerides are measured using standard enzymatic assays.
-
ApoB levels are measured by immunoturbidimetric assays.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of Action of this compound (MTP Inhibition).
Caption: Mechanism of Action of PCSK9 Inhibitors.
References
Safety Operating Guide
Proper Disposal of Implitapide Racemate: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling compounds like Implitapide Racemate, adherence to proper disposal protocols is essential. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, a risk-based approach guided by general principles of pharmaceutical waste management can ensure safe and compliant disposal.
Waste Categorization and Risk Assessment
The first step in the proper disposal of any chemical, including this compound, is to determine its hazard category. Based on available information, this compound is not classified as a hazardous substance. However, the final form of the waste (e.g., dissolved in a hazardous solvent) will dictate the ultimate disposal route.
Key Regulatory Agencies:
-
Environmental Protection Agency (EPA): Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[1][3]
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and state regulations, which may be more stringent than federal laws.
Disposal Procedures for this compound Waste
1. Non-Hazardous Waste Stream:
If this compound has not been mixed with any hazardous chemicals and is not considered a biohazard, it can likely be disposed of as non-hazardous chemical waste.
-
Solid Waste: Collect uncontaminated solid this compound in a designated, clearly labeled waste container.
-
Aqueous Solutions: Solutions in non-hazardous buffers (e.g., saline, PBS) may be permissible for drain disposal, but only after consulting and receiving explicit approval from your local EHS department and wastewater treatment authority. Improper drain disposal can lead to environmental contamination.
2. Chemically Hazardous Waste Stream:
If this compound is dissolved in or mixed with a hazardous solvent (e.g., DMSO, acetonitrile), the entire mixture is considered hazardous waste.
-
Collection: Collect the hazardous waste in a chemically resistant, sealed, and properly labeled container. The label should clearly identify all components of the mixture.
-
Disposal: The container must be disposed of through your institution's hazardous waste management program, which typically involves incineration at a licensed facility. Under no circumstances should hazardous waste be flushed down the drain.
3. Biohazardous Waste Stream:
If this compound has been in contact with potentially infectious materials (e.g., cell cultures, biological tissues), it must be treated as biohazardous waste.
-
Decontamination: The waste should be decontaminated using an approved method, such as autoclaving or chemical disinfection.
-
Disposal: Following decontamination, the waste should be disposed of according to your institution's biohazardous waste procedures.
Summary of Disposal Regulations
| Regulatory Body | Key Regulation | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of solid and hazardous waste. Waste containing this compound mixed with hazardous solvents falls under RCRA regulations. |
| DEA | Controlled Substances Act | Applicable only if this compound is classified as a controlled substance. Currently, it is not. |
| State & Local | Varies by location | May have more stringent requirements for chemical and pharmaceutical waste disposal. Always consult local guidelines. |
Experimental Protocol: Laboratory Waste Risk Assessment
A systematic risk assessment is crucial before disposing of any chemical waste.
-
Identify the Compound: Clearly identify the chemical to be disposed of (this compound).
-
Consult the Safety Data Sheet (SDS): If available, the SDS provides specific information on hazards and disposal. In the absence of a specific SDS, refer to general chemical safety information and the SDS of any solvents or reagents mixed with the compound.
-
Characterize the Waste Stream: Determine if the waste is in a solid or liquid form and identify all components of the mixture.
-
Assess Hazards:
-
Chemical Hazards: Is the waste flammable, corrosive, reactive, or toxic? Does it contain any solvents listed as hazardous waste?
-
Biological Hazards: Has the waste come into contact with any biological materials?
-
-
Determine the Appropriate Disposal Route: Based on the hazard assessment, categorize the waste as non-hazardous, chemically hazardous, or biohazardous.
-
Package and Label Correctly: Use the appropriate waste containers and labels as required by your institution.
-
Document and Arrange for Pickup: Follow your institution's procedures for waste documentation and disposal pickup.
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Implitapide Racemate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of research compounds like Implitapide Racemate is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal, fostering a secure laboratory environment.
While a safety data sheet from one supplier indicates that this compound is not classified as a hazardous substance or mixture, it is prudent to handle all research-grade chemicals with a comprehensive safety protocol. The following recommendations are based on general laboratory best practices for non-hazardous materials and may be supplemented by your institution's specific safety guidelines.
Personal Protective Equipment (PPE)
The level of personal protective equipment should be selected based on a thorough risk assessment of the specific procedures being performed. For handling this compound, the following PPE is recommended as a baseline.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or goggles should be worn to protect from potential splashes or airborne particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact.[1][3] Two pairs of gloves may be appropriate for certain procedures. |
| Body Protection | A standard laboratory coat or coveralls should be worn to protect street clothing. |
| Respiratory Protection | Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If dusts are generated, a NIOSH-approved respirator may be necessary. |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize inhalation of any dust.
-
Avoid direct contact with skin and eyes.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean thoroughly after use.
-
In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container. Clean the affected area with an appropriate solvent.
Disposal:
-
Dispose of waste material and contaminated items in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
